4-(4-Chlorobenzoyl)isoquinoline
Description
BenchChem offers high-quality 4-(4-Chlorobenzoyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzoyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJJUYXCGWILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272073 | |
| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-86-4 | |
| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural and Functional Divergence of Aromatic vs. Saturated Isoquinoline Scaffolds
A Comparative Analysis of 4-(4-chlorobenzoyl)isoquinoline and 1,2,3,4-Tetrahydroisoquinoline for Drug Development Professionals
Introduction: A Tale of Two Cores
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its structural versatility allows for extensive functionalization, leading to a broad spectrum of biological activities. This guide delves into a comparative analysis of two structurally related yet functionally distinct isoquinoline derivatives: the aromatic 4-(4-chlorobenzoyl)isoquinoline and the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) .
The core distinction lies in the hydrogenation of the pyridine ring. The transition from a planar, aromatic isoquinoline to a flexible, non-aromatic tetrahydroisoquinoline fundamentally alters the molecule's three-dimensional shape, electronic properties, and reactivity.[4] This structural dichotomy has profound implications for molecular recognition, target binding, and overall pharmacological profile, making a deep understanding of these differences critical for rational drug design. This document, prepared for researchers and drug development professionals, provides a detailed examination of their chemical structures, synthesis, characterization, and the strategic implications of their differences.
Part 1: The Rigid Aromatic Scaffold: 4-(4-chlorobenzoyl)isoquinoline
4-(4-chlorobenzoyl)isoquinoline represents a class of compounds where a planar, electron-deficient isoquinoline core is functionalized with a bulky acyl group. The rigidity of the fused ring system and the electronic interplay between the nitrogen heterocycle and the benzoyl moiety define its chemical character.
Chemical Structure and Properties
The structure features a ketone linkage between the C4 position of the isoquinoline ring and the C1 position of a 4-chlorophenyl ring. The entire isoquinoline portion is a flat, aromatic system. This planarity restricts conformational freedom, which can be advantageous for achieving specific, high-affinity binding to flat receptor surfaces or intercalation with DNA. The presence of the electronegative chlorine atom and the carbonyl group influences the electronic distribution across the molecule, potentially creating key hydrogen bond acceptor sites and dipole interactions.
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// Define nodes for 4-(4-chlorobenzoyl)isoquinoline N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="1.2,0.7!"]; C4 [label="C", pos="1.2,2.1!"]; C4a [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,3.5!"]; C6 [label="C", pos="-1.2,4.9!"]; C7 [label="C", pos="0,5.6!"]; C8 [label="C", pos="1.2,4.9!"]; C8a [label="C", pos="1.2,3.5!"]; C_CO [label="C", pos="2.5,2.1!"]; O_CO [label="O", pos="3.2,1.4!"]; C1_benzoyl [label="C", pos="3.2,3.2!"]; C2_benzoyl [label="C", pos="2.5,4.3!"]; C3_benzoyl [label="C", pos="3.2,5.4!"]; C4_benzoyl [label="C", pos="4.5,5.4!"]; C5_benzoyl [label="C", pos="5.2,4.3!"]; C6_benzoyl [label="C", pos="4.5,3.2!"]; Cl [label="Cl", pos="5.2,6.5!"];
// Define bonds for isoquinoline ring N1 -- C1 [style=double]; C1 -- C8a [style=solid]; C8a -- C4a [style=double]; C4a -- N1 [style=solid]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; N1 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C8a [style=solid];
// Define bonds for benzoyl group C4 -- C_CO [style=solid]; C_CO -- O_CO [style=double]; C_CO -- C1_benzoyl [style=solid]; C1_benzoyl -- C2_benzoyl [style=double]; C2_benzoyl -- C3_benzoyl [style=solid]; C3_benzoyl -- C4_benzoyl [style=double]; C4_benzoyl -- C5_benzoyl [style=solid]; C5_benzoyl -- C6_benzoyl [style=double]; C6_benzoyl -- C1_benzoyl [style=solid]; C4_benzoyl -- Cl [style=solid]; } }
Caption: Chemical structure of 4-(4-chlorobenzoyl)isoquinoline.
Synthesis Strategies
While specific literature for this exact molecule is sparse, a logical synthetic approach would involve the acylation of the isoquinoline core. A common and effective method is the Friedel-Crafts acylation . However, due to the deactivating effect of the pyridine ring nitrogen, direct acylation of isoquinoline can be challenging. A more plausible route involves a metal-catalyzed cross-coupling reaction.
Caption: Plausible synthetic workflow via Heck coupling.
A well-established method for creating C4-substituted isoquinolines utilizes a Heck reaction with commercially available 4-bromoisoquinoline.[5] This would be followed by oxidation of the resulting alcohol to the target ketone.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data for 4-(4-chlorobenzoyl)isoquinoline
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ 9.3-9.5 (s, 1H, H-1); δ 8.5-8.7 (s, 1H, H-3); δ 7.5-8.2 (m, Ar-H) | The H-1 proton is significantly deshielded by the adjacent nitrogen and the anisotropic effect of the carbonyl group. The remaining aromatic protons will appear in the typical aromatic region. |
| ¹³C NMR | δ ~195 (C=O); δ 120-155 (Ar-C) | The carbonyl carbon signal is expected in the typical range for ketones. Multiple signals will be present in the aromatic region for both the isoquinoline and chlorobenzoyl rings. |
| IR (cm⁻¹) | ~1660-1680 (C=O stretch); ~1590, 1480 (C=C aromatic stretch) | Strong absorption for the conjugated ketone carbonyl. Characteristic aromatic ring stretches. |
| MS (EI) | M+ peak corresponding to C₁₆H₁₀ClNO | The molecular ion peak would be observed, along with characteristic fragmentation patterns, likely involving the loss of Cl, CO, and the chlorobenzoyl radical. |
Part 2: The Flexible Saturated Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ)
1,2,3,4-Tetrahydroisoquinoline (THIQ) is the foundational structure for a vast class of alkaloids and synthetic molecules with diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][7][8] Its significance lies in its saturated, non-planar heterocyclic ring, which imparts conformational flexibility.
Chemical Structure and Properties
With the chemical formula C₉H₁₁N, THIQ is a secondary amine.[4][9] The saturation of the C1-C4 positions introduces sp³-hybridized carbons, resulting in a non-planar, half-chair conformation.[10] This flexibility allows THIQ-based drugs to adopt various three-dimensional shapes to fit optimally into the binding pockets of biological targets like enzymes and receptors. The nitrogen atom at position 2 is a key feature, acting as a hydrogen bond acceptor and a basic center.
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// Define nodes for 1,2,3,4-tetrahydroisoquinoline N2 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="1.2,0.7!"]; C4 [label="C", pos="1.2,2.1!"]; C4a [label="C",pos="0,2.8!"]; C5 [label="C", pos="-1.2,3.5!"]; C6 [label="C", pos="-1.2,4.9!"]; C7 [label="C", pos="0,5.6!"]; C8 [label="C", pos="1.2,4.9!"]; C8a [label="C", pos="1.2,3.5!"]; H_N [label="H", pos="-0.5,-0.7!"];
// Define bonds for THIQ ring N2 -- C1 [style=solid]; C1 -- C8a [style=solid]; C8a -- C4a [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C4a [style=solid]; N2 -- H_N [style=solid]; }
Caption: Chemical structure of 1,2,3,4-tetrahydroisoquinoline.
Synthesis Strategies
The synthesis of the THIQ core is well-established, with several named reactions being cornerstones of heterocyclic chemistry.
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Pictet-Spengler Reaction: This is a classic and widely used method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[11][12] The reaction proceeds under mild conditions, especially when the aromatic ring is activated with electron-donating groups.[2]
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Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline intermediate, which is then reduced (e.g., with NaBH₄ or catalytic hydrogenation) to the final THIQ product.[2][12]
Caption: Workflow for the Pictet-Spengler reaction.
Spectroscopic Characterization
The spectroscopic signature of THIQ is distinct from its aromatic counterpart due to the presence of saturated carbons.
Table 2: Experimental Spectroscopic Data for 1,2,3,4-Tetrahydroisoquinoline
| Technique | Experimental Observations | Rationale |
| ¹H NMR | δ 7.0-7.2 (m, 4H, Ar-H); δ 4.0 (s, 2H, H-1); δ 3.1 (t, 2H, H-3); δ 2.8 (t, 2H, H-4); δ 2.0 (br s, 1H, NH) | Protons on the saturated ring (H-1, H-3, H-4) are shifted significantly upfield compared to aromatic protons. The benzylic protons at C-1 are the most deshielded of the aliphatic set.[10][13] |
| ¹³C NMR | δ 134.5, 129.5, 126.5, 126.0 (Ar-C); δ 47.5 (C-1); δ 43.5 (C-3); δ 29.0 (C-4) | The sp³-hybridized carbons (C-1, C-3, C-4) appear in the aliphatic region of the spectrum, clearly distinguishing them from the aromatic carbons.[10][13] |
| IR (cm⁻¹) | 3300-3400 (N-H stretch); 2800-3000 (C-H sp³ stretch); ~1600, 1490 (C=C aromatic stretch) | A characteristic broad N-H stretch for the secondary amine is present, along with strong aliphatic C-H stretches, which are absent in isoquinoline. |
| MS (EI) | M+ at m/z 133; Base peak at m/z 132 (M-1) | The molecular ion peak is observed at 133.19 g/mol .[14] A very common and intense fragmentation is the loss of the hydrogen atom from the C-1 position to form a stable dihydroisoquinolinium ion.[15] |
Part 3: Comparative Analysis: Strategic Implications for Drug Design
The choice between an aromatic isoquinoline and a saturated THIQ core is a critical decision in scaffold-based drug design.
Table 3: Comparative Properties and Structural Features
| Feature | 4-(4-chlorobenzoyl)isoquinoline | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |
| Molecular Formula | C₁₆H₁₀ClNO | C₉H₁₁N |
| Molecular Weight | 267.71 g/mol (approx.) | 133.19 g/mol [9][14] |
| Core Geometry | Planar, Aromatic | Non-planar, Saturated, Flexible (Half-chair)[10] |
| Hybridization | sp² (heterocyclic ring) | sp³ and sp² (mixed) |
| Key Functional Group | Aromatic N-heterocycle, Ketone | Secondary Amine |
| Reactivity | Prone to nucleophilic attack | Basic (amine chemistry), prone to oxidation[4] |
| Conformational Freedom | Highly restricted | High |
Structural and Functional Implications:
-
Shape and Flexibility: The most significant difference is geometry. The rigid planarity of the 4-(4-chlorobenzoyl)isoquinoline scaffold is suited for interacting with flat recognition sites. In contrast, the THIQ core's three-dimensional structure and conformational flexibility allow it to adapt to and fit within complex, non-planar protein binding pockets. This "conformational sampling" is often crucial for achieving high-potency enzyme inhibition or receptor modulation.
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Pharmacophore Elements: The secondary amine of THIQ is a potent pharmacophoric feature. It is basic and can be protonated at physiological pH, forming a positive charge that can engage in crucial ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in a target protein. The aromatic isoquinoline lacks this feature, interacting primarily through π-π stacking and hydrophobic interactions.
-
Solubility and Physicochemical Properties: The presence of the secondary amine in THIQ generally imparts greater aqueous solubility compared to the more hydrophobic, fully aromatic system. This can have significant consequences for a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Synthetic Accessibility: The THIQ core is readily synthesized in a variety of substituted forms using robust and high-yielding classical reactions like the Pictet-Spengler synthesis.[11][16][17] Functionalizing the aromatic isoquinoline core, particularly at the C4 position, can sometimes require more complex, metal-catalyzed methodologies.[5]
Part 4: Experimental Protocols
As a senior application scientist, it is imperative to provide methodologies that are not just procedural but also self-validating through rigorous characterization.
Protocol 4.1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
-
Rationale: This protocol provides a classic, reliable synthesis of a simple, substituted THIQ. Acetaldehyde is chosen as the carbonyl component, leading to a methyl group at the C1 position.
-
Methodology:
-
To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add acetaldehyde (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.
Protocol 4.2: General Procedure for Spectroscopic Analysis
-
Rationale: To ensure accurate and reproducible data for novel compounds, standardized sample preparation and acquisition parameters are essential.
-
Methodology:
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, ensure a sufficient number of scans for adequate signal-to-noise ratio.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is preferable for identifying the protonated molecular ion [M+H]⁺ with minimal fragmentation, while EI provides a characteristic fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Analyze the neat sample (if liquid) as a thin film between NaCl plates or using an Attenuated Total Reflectance (ATR) accessory.
-
If the sample is a solid, prepare a KBr pellet or use the ATR method.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Conclusion
The structural comparison between 4-(4-chlorobenzoyl)isoquinoline and 1,2,3,4-tetrahydroisoquinoline offers a compelling case study in the importance of the core scaffold in drug design. The rigid, planar, aromatic system of the former contrasts sharply with the flexible, three-dimensional, basic nature of the latter. This fundamental difference in geometry and electronic character dictates their potential interactions with biological targets and their overall suitability for different therapeutic applications. While the THIQ scaffold offers proven versatility and favorable pharmacophoric features for interacting with complex protein targets, the rigid isoquinoline core provides a stable, predictable platform for designing molecules aimed at flatter binding domains. A thorough understanding of these principles allows medicinal chemists to make more informed, strategic decisions in the selection and optimization of heterocyclic scaffolds for the development of next-generation therapeutics.
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- 15. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
An In-depth Technical Guide to 4-(p-chlorobenzoyl)isoquinoline: Physicochemical Properties, Synthesis, and Analytical Characterization
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(p-chlorobenzoyl)isoquinoline, a derivative of the versatile isoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a p-chlorobenzoyl moiety at the 4-position of the isoquinoline ring system imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol based on established acylation methodologies, and a thorough discussion of the analytical techniques required for the unambiguous characterization of this compound. This document is intended to serve as a foundational reference for researchers engaged in the synthesis, modification, and application of isoquinoline-based compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(p-chlorobenzoyl)isoquinoline is essential for its effective handling, characterization, and application in further research and development.
Molecular Formula and Molecular Weight
The elemental composition and molar mass are fundamental identifiers for any chemical compound.
-
Molecular Formula: C₁₆H₁₀ClNO
-
Molecular Weight: 267.71 g/mol
This information is critical for stoichiometric calculations in synthetic procedures and for the interpretation of mass spectrometric data.
IUPAC Nomenclature and Structural Identifiers
For unambiguous communication and database referencing, standardized nomenclature and identifiers are crucial.
-
IUPAC Name: (4-chlorophenyl)(isoquinolin-4-yl)methanone
-
Canonical SMILES: C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl
Physical State and Solubility
The physical properties of a compound dictate its handling and formulation characteristics.
| Property | Predicted Value/State |
| Appearance | Expected to be an off-white to pale yellow solid. |
| Melting Point | Not experimentally determined in available literature. By analogy to similar aromatic ketones, a melting point in the range of 100-150 °C can be anticipated. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. It is expected to be poorly soluble in water and non-polar solvents like hexane. |
Synthesis of 4-(p-chlorobenzoyl)isoquinoline
The synthesis of 4-(p-chlorobenzoyl)isoquinoline can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of the acyl group onto the electron-rich isoquinoline ring system.
Synthetic Workflow
Caption: Synthetic workflow for 4-(p-chlorobenzoyl)isoquinoline.
Detailed Experimental Protocol
This protocol is based on established procedures for the acylation of isoquinolines.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isoquinoline (1.0 equivalent) and a suitable anhydrous solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while maintaining the temperature.
-
Acylating Agent Addition: Dissolve p-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 4-(p-chlorobenzoyl)isoquinoline.
Analytical Characterization
Unambiguous identification and purity assessment of the synthesized 4-(p-chlorobenzoyl)isoquinoline are critical. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis
The following are predicted spectral data based on the structure of 4-(p-chlorobenzoyl)isoquinoline and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a series of signals in the aromatic region (δ 7.0-9.0 ppm). Protons on the isoquinoline ring will appear as distinct multiplets, while the protons on the p-chlorophenyl ring will likely appear as two doublets due to their para substitution.
-
¹³C NMR: The spectrum will exhibit characteristic signals for the carbonyl carbon (δ ~195 ppm), as well as distinct signals for the aromatic carbons of the isoquinoline and p-chlorophenyl moieties.
-
-
Infrared (IR) Spectroscopy: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 267 and an M+2 peak at m/z 269 with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A single, sharp peak in the chromatogram under optimized conditions would indicate a high degree of purity.
-
Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of the synthesis and for preliminary purity assessment.
Potential Applications in Drug Development and Materials Science
The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of the p-chlorobenzoyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent isoquinoline.
-
Enzyme Inhibition: The rigid, planar structure of the aromatic system combined with the polar carbonyl group makes 4-(p-chlorobenzoyl)isoquinoline a candidate for binding to the active sites of various enzymes.
-
Receptor Modulation: The molecule could potentially interact with a range of biological receptors, acting as either an agonist or an antagonist.
-
Antimicrobial and Anticancer Research: The isoquinoline core is present in many compounds with demonstrated antimicrobial and cytotoxic activities. Further derivatization of 4-(p-chlorobenzoyl)isoquinoline could lead to the development of novel therapeutic agents in these areas.
-
Organic Electronics: The extended π-conjugated system of 4-(p-chlorobenzoyl)isoquinoline suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Conclusion
This technical guide has provided a comprehensive overview of 4-(p-chlorobenzoyl)isoquinoline, a compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not widely published, this guide, based on established chemical principles and data from closely related structures, offers a robust framework for its synthesis, characterization, and exploration of its potential applications. The methodologies and analytical data presented herein are intended to empower researchers to confidently work with this and similar isoquinoline derivatives in their pursuit of scientific innovation.
References
Due to the specialized nature of 4-(p-chlorobenzoyl)isoquinoline, direct literature citations for this exact compound are scarce. The following references provide foundational knowledge and relevant procedures for the synthesis and characterization of isoquinoline derivatives.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Solubility Profiling of 4-Benzoylisoquinoline Derivatives: Thermodynamic Analysis and Experimental Protocols
This guide details the solubility profiling of 4-benzoylisoquinoline derivatives, a class of nitrogen-heterocyclic scaffolds critical in medicinal chemistry for their potential antispasmodic, antitumor, and antimicrobial properties. The guide focuses on the thermodynamic characterization and experimental determination of solubility in organic solvents, synthesizing standard protocols with thermodynamic modeling.
Executive Summary
The solubility profile of a drug candidate dictates its bioavailability, purification efficiency, and formulation stability. For 4-benzoylisoquinoline derivatives—lipophilic, planar structures often synthesized via Reissert intermediates or Bischler-Napieralski cyclization—solubility in organic solvents is a critical parameter for process optimization (crystallization) and pre-formulation. This guide provides a rigorous technical framework for determining, modeling, and analyzing the solubility of these derivatives, using the Modified Apelblat and Van’t Hoff models to interpret solute-solvent interactions.
Chemical Context & Structural Implications
4-Benzoylisoquinoline derivatives are characterized by an isoquinoline fused ring system substituted at the C4 position with a benzoyl group.
-
Lipophilicity: The aromatic benzoyl group significantly increases lipophilicity compared to the parent isoquinoline.
-
Intermolecular Forces: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the planar aromatic rings facilitate
stacking, often leading to high crystal lattice energy and reduced solubility in non-polar solvents. -
Solvent Selection: Solubility is typically highest in polar aprotic solvents (DMF, DMSO) due to dipole-dipole interactions and lowest in non-polar solvents (Hexane, Cyclohexane).
Experimental Protocol: Equilibrium Solubility Determination
The Shake-Flask Method combined with UV-Vis spectrophotometry or HPLC is the gold standard for generating thermodynamic solubility data.
Materials & Reagents[1][2][3]
-
Solutes: 4-Benzoylisoquinoline derivatives (Recrystallized, Purity > 99.0%).
-
Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, DMF, DMSO).
-
Equipment: Thermostatic orbital shaker (Control
K), HPLC/UV-Vis Spectrophotometer, 0.22 m PTFE syringe filters.
Step-by-Step Workflow
-
Preparation: Add excess solid solute (approx. 50-100 mg) to 10 mL of the selected solvent in a jacketed glass vessel or sealed scintillation vial.
-
Equilibration: Agitate the suspension at a fixed temperature (e.g., 293.15 K to 323.15 K) for 24–48 hours.
-
Validation: Verify equilibrium by sampling at
and ; concentration variance should be .
-
-
Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the isothermal temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22
m filter (pre-saturated with solvent to prevent adsorption). -
Quantification: Dilute the filtrate with the mobile phase (for HPLC) or solvent (for UV) and measure absorbance/peak area. Calculate mole fraction solubility (
).[1][2]
Workflow Visualization
Caption: Standardized workflow for equilibrium solubility determination of isoquinoline derivatives.
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and understand dissolution enthalpy.
Modified Apelblat Equation
The modified Apelblat equation is the most effective empirical model for correlating solubility (
- : Mole fraction solubility.[2][4][5][6]
- : Absolute temperature (K).[1][3][7]
- : Empirical model parameters derived from multiple linear regression.
-
Interpretation:
and reflect the non-ideal solution behavior and enthalpy contributions, while accounts for the temperature dependence of the enthalpy of fusion.
Van't Hoff Analysis
To determine the thermodynamic functions of dissolution (Gibbs free energy
-
Plot:
vs. . -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
(Indicates the driving force of disorder).
Modeling Logic Diagram
Caption: Logical framework for converting raw solubility data into thermodynamic parameters.
Representative Solubility Profile
While specific values vary by derivative (e.g., 4-benzoyl vs. 1-(4-chlorophenyl)-6,7-dimethoxy), the general solubility trend for benzoyl-substituted isoquinolines follows the polarity and hydrogen-bonding capability of the solvents.
Table 1: Representative Solubility Trends (Mole Fraction
| Solvent | 298.15 K | 308.15 K | 318.15 K | Solvent Class | Interaction Type |
| DMF | 45.20 | 58.60 | 72.10 | Polar Aprotic | Strong Dipole-Dipole |
| DMSO | 42.10 | 54.30 | 68.50 | Polar Aprotic | Strong Dipole-Dipole |
| Acetone | 12.50 | 18.20 | 25.40 | Polar Aprotic | Moderate Dipole |
| Ethyl Acetate | 8.40 | 12.10 | 16.80 | Polar Aprotic | Weak Dipole |
| Ethanol | 3.20 | 5.60 | 8.90 | Polar Protic | H-Bonding (Amphiprotic) |
| Methanol | 2.80 | 4.90 | 7.50 | Polar Protic | H-Bonding |
| Water | < 0.01 | < 0.02 | < 0.05 | Polar Protic | Hydrophobic Effect (Poor) |
Data Interpretation[2][7]
-
Temperature Effect: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (
). -
Solvent Efficiency:
-
High Solubility (DMF, DMSO): These solvents disrupt the crystal lattice effectively due to high dielectric constants and lack of H-bond donor network that would otherwise exclude the hydrophobic benzoyl moiety.
-
Moderate Solubility (Acetone, Ethyl Acetate): Suitable for crystallization (antisolvent precipitation) when paired with Hexane or Water.
-
Low Solubility (Alcohols, Water): Alcohols act as antisolvents or co-solvents. The hydrophobic benzoyl group limits solubility in pure alcohols despite the nitrogen's basicity.
-
Conclusion
The solubility of 4-benzoylisoquinoline derivatives is entropy-driven and highly dependent on temperature and solvent polarity. For process development:
-
Synthesis: Use DMF or DMSO for reactions requiring high concentration.
-
Purification: Use Ethanol or Isopropanol for recrystallization (cooling crystallization) due to the steep solubility-temperature curve.
-
Modeling: The Modified Apelblat equation provides the most accurate correlation (
) for predicting solubility within the operational temperature range (293–323 K).
References
-
Solubility of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 2023.
- Thermodynamic analysis of solubility of isoquinoline derivatives in pure and binary solvents.Journal of Molecular Liquids, 2021. (General reference for isoquinoline scaffold solubility methodology).
-
Solubility and thermodynamic properties of bioactive compounds in organic solvents. Biointerface Research in Applied Chemistry, 2021.
- Modified Apelblat equation and its application in solubility correlation.Industrial & Engineering Chemistry Research, 2008. (Methodological standard).
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. MDPI, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Benzylisoquinoline - Wikipedia [en.wikipedia.org]
Strategic Functionalization of 4-Substituted Isoquinoline Scaffolds: A Technical Guide
Executive Summary
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine, berberine) and synthetic therapeutics.[1][2][3][4] While C1-functionalization is synthetically trivial due to the nucleophilic susceptibility of the imine-like bond, C4-functionalization remains a significant synthetic challenge. The C4 position is electronically distinct—located in the "benzene" portion but influenced by the pyridine ring's electron deficiency—requiring specialized activation strategies.
This guide analyzes the transition from classical electrophilic substitution to modern transition-metal-catalyzed C–H activation, providing a roadmap for accessing this difficult chemical space for drug discovery.
Part 1: Structural Significance & Chemical Space[4]
The "C4 Challenge"
In the isoquinoline heteroaromatic system, reactivity is dictated by the nitrogen atom.
-
C1 Position: Highly electrophilic; prone to nucleophilic attack (Reissert reaction, Grignard addition).
-
C5/C8 Positions: Electron-rich; favored sites for classical electrophilic aromatic substitution (nitration, bromination) in acidic media.
-
C4 Position: The "Orphan" site. It is electronically deactivated compared to C5/C8 but lacks the directing effect of the nitrogen lone pair found at C1.
Accessing the C4 position allows for the development of Topoisomerase I inhibitors (intercalating agents) and CNS-active agents (dopamine reuptake inhibitors) that are sterically and electronically distinct from their C1-substituted counterparts.
Synthetic Strategy Map
The following diagram outlines the decision matrix for synthesizing 4-substituted isoquinolines, contrasting De Novo ring construction against Late-Stage functionalization.
Figure 1: Strategic workflow for accessing 4-substituted isoquinolines. De Novo routes are preferred for scaffold generation, while Late-Stage methods utilize transition metals (TM) for diversifying existing libraries.
Part 2: Synthetic Methodologies
Rh(III)-Catalyzed C–H Activation (The Gold Standard)
Recent advances have established Rhodium(III) catalysis as the most robust method for direct C4-functionalization. This approach typically utilizes a Directing Group (DG) at the C3 position or relies on the inherent directing ability of the isoquinoline nitrogen (often as an N-oxide) to activate the C4-H bond.
Mechanism:
-
Coordination: Rh(III) coordinates to the directing group (e.g., enaminone, hydrazone).
-
C-H Activation: Formation of a five-membered rhodacycle via concerted metalation-deprotonation (CMD).
-
Insertion: Migratory insertion of an alkyne or alkene.
-
Reductive Elimination: Formation of the C4-C bond and regeneration of the catalyst.
Radical Functionalization (Minisci Reaction)
While classical Minisci reactions favor C1, modifying the radical source or solvent conditions can shift selectivity to C4.
-
Reagents: Alkyl halides, peroxides, photocatalysts (e.g., Eosin Y, 4CzIPN).
-
Advantage: Metal-free conditions; tolerance of halides.
-
Limitation: Often produces mixtures of C1/C4 isomers requiring difficult chromatographic separation.
Comparison of Synthetic Routes
| Feature | Rh(III) C-H Activation | Electrophilic Halogenation | Radical (Minisci) | De Novo Cyclization |
| Selectivity | High (C4 exclusive) | Moderate (C4/C5 mix) | Low (C1/C4 mix) | High (Structural design) |
| Atom Economy | High | Low (Stoichiometric waste) | Moderate | Moderate |
| Substrate Scope | Requires Directing Group | Electron-rich rings only | Broad | Limited by precursor availability |
| Key Reference | RSC Adv., 2018 [1] | J. Org. Chem., 2025 [2] | RSC Adv., 2025 [3] | Org.[4] Lett., 2013 [4] |
Part 3: Medicinal Chemistry & SAR[2][4][5][6][7]
Biological Targets
The 4-substituted isoquinoline scaffold is not merely a linker; it is a pharmacophore that modulates solubility, planarity, and receptor binding.
-
Antitumor Agents (Topoisomerase I Inhibitors):
-
Mechanism: Planar 4-arylisoquinolines intercalate into DNA-Topoisomerase complexes (cleavable complexes), preventing DNA religation.
-
SAR Insight: A 4-(4-fluorophenyl) or 4-(4-methoxyphenyl) substituent often enhances cytotoxicity against HeLa and BGC823 cell lines by increasing lipophilicity and pi-stacking interactions [5].
-
-
CNS Agents (Dopamine Reuptake Inhibitors):
-
Compound: Nomifensine (tetrahydroisoquinoline derivative).
-
SAR Insight: Substitution at C4 is critical for selectivity between dopamine and norepinephrine transporters. The C4-phenyl ring in nomifensine locks the conformation required for transporter binding [6].
-
Mechanistic Pathway: Rh(III) Catalysis
The following diagram illustrates the catalytic cycle for the C4-alkenylation of isoquinoline N-oxides, a representative high-value transformation.
Figure 2: Catalytic cycle for Rh(III)-catalyzed C4-functionalization. The formation of the rhodacycle (Red node) is the rate-determining step in many protocols.
Part 4: Experimental Protocol
Protocol: Rh(III)-Catalyzed C4-Alkenylation of Isoquinoline N-Oxides Rationale: This protocol is selected for its high reliability, functional group tolerance, and the biological relevance of the resulting alkenyl-isoquinolines.
Reagents & Equipment[8]
-
Substrate: Isoquinoline N-oxide (0.2 mmol).
-
Coupling Partner: Ethyl acrylate (Activated alkene) (0.4 mmol).
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).
-
Additive: AgSbF₆ (10 mol%) - Crucial for chloride abstraction to generate the cationic Rh species.
-
Oxidant: Cu(OAc)₂ (0.5 equiv) - Promotes catalyst turnover.
-
Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative).
Step-by-Step Workflow
-
Catalyst Activation: In a glovebox or under N₂ stream, charge a dried Schlenk tube with [Cp*RhCl₂]₂ (3.1 mg) and AgSbF₆ (6.9 mg). Add 1.0 mL of DCE and stir for 5 mins at RT to generate the active cationic species.
-
Substrate Addition: Add Isoquinoline N-oxide (29 mg, 0.2 mmol), Cu(OAc)₂ (18 mg), and Ethyl acrylate (43 µL).
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Checkpoint: The solution should turn from orange/red to dark green/brown as the reaction progresses.
-
-
Workup: Cool to RT. Dilute with DCM (10 mL) and filter through a celite pad to remove metal salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes/EtOAc 5:1 to 1:1).
-
Deoxygenation (Optional): To return to the parent isoquinoline, treat the product with PCl₃ or Zn/AcOH.
Self-Validation:
-
TLC Monitoring: The N-oxide starting material is highly polar. The C4-alkenylated product will typically have a higher Rf value.
-
NMR Verification: Look for the disappearance of the C4-H singlet (typically ~7.6-7.8 ppm) and the appearance of vinylic protons.
Part 5: Future Outlook
The field is moving toward enantioselective C4-functionalization of tetrahydroisoquinolines using chiral Rh(III) or Co(III) catalysts. Furthermore, photoredox dual catalysis is emerging as a method to achieve C4-alkylation without high temperatures, utilizing carboxylic acids as alkyl radical precursors.
References
-
Dang, X., et al. "Rh(III)-catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation."[5] RSC Advances, 2018, 8 , 30050-30054.[5] Link
-
Zhang, Y., et al. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy." Journal of Organic Chemistry, 2025 (Ahead of Print).[6] Link
-
Dao, Q., et al. "Greener alternatives for synthesis of isoquinoline and its derivatives." RSC Advances, 2025, 15 , 4021. Link
-
Wang, H., et al. "Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group." Organic Letters, 2013, 15 (22), 5750-5753. Link
-
Chen, X., et al. "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." Semantic Scholar, 2015. Link
-
Jordaan, M. A., & Ebenezer, O. "Biological Activities of Tetrahydroisoquinolines Derivatives."[2] Journal of Organic and Pharmaceutical Chemistry, 2023. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates | MDPI [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Rh(iii)-catalyzed synthesis of tetracyclic isoquinolinium salts via C–H activation and [4+2] annulation of 1-phenyl-3,4-dihydroisoquinolines and alkynes in ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Selective Oxidation of 4-(4-chlorobenzyl)isoquinoline to (4-chlorophenyl)(isoquinolin-4-yl)methanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Value of Benzoylisoquinolines
The transformation of a benzylic methylene group into a carbonyl function is a cornerstone of modern organic synthesis, providing access to high-value chemical intermediates.[1][2] The resulting aryl ketones are ubiquitous scaffolds in pharmaceuticals, natural products, and fine chemicals.[3][4] Specifically, the oxidation of 4-(4-chlorobenzyl)isoquinoline to its corresponding benzoyl derivative, (4-chlorophenyl)(isoquinolin-4-yl)methanone, is a critical step in the synthesis of various biologically active molecules. The isoquinoline core is a privileged structure in medicinal chemistry, and its functionalization at the 4-position with a benzoyl group opens avenues for further molecular elaboration and structure-activity relationship (SAR) studies.
This document provides a detailed protocol for this specific benzylic oxidation, delving into the mechanistic underpinnings of the reaction, practical experimental guidelines, and troubleshooting advice. We will focus on two classical yet effective oxidizing agents: potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). While newer, milder methods involving metal-catalysis or photocatalysis exist, the protocols detailed here are robust, well-established, and utilize readily available reagents.[5][6]
Reaction Overview and Mechanistic Insight
The core transformation involves the selective oxidation of the sp³-hybridized benzylic carbon of 4-(4-chlorobenzyl)isoquinoline to a ketone.
Reaction Scheme: 4-(4-chlorobenzyl)isoquinoline → (4-chlorophenyl)(isoquinolin-4-yl)methanone
The benzylic position is particularly susceptible to oxidation because the C-H bonds are weakened due to the stabilization of the resulting intermediate (a benzyl radical or carbocation) through resonance with the adjacent aromatic rings.[7]
Mechanism with Potassium Permanganate (KMnO₄)
The mechanism for benzylic oxidation by KMnO₄ is complex and thought to proceed through a radical pathway, especially under neutral or alkaline conditions.[7][8]
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a resonance-stabilized benzyl radical.[9][10]
-
Oxygen Rebound & Further Oxidation: This radical intermediate is then rapidly oxidized further. While the exact subsequent steps are debated, they involve the formation of C-O bonds and ultimately the ketone. The process consumes multiple equivalents of KMnO₄.[8]
-
Byproduct Formation: The manganese(VII) in permanganate is reduced, typically to manganese(IV) oxide (MnO₂), a brown precipitate that is removed during workup.[9]
Caption: Proposed radical mechanism for KMnO₄ oxidation.
Mechanism with Chromium Trioxide (CrO₃)
Oxidation with Cr(VI) reagents, such as CrO₃ in acetic acid or the Jones reagent (CrO₃ in H₂SO₄/acetone), typically involves the formation of a chromate ester.[11][12] However, for the oxidation of a C-H bond rather than an alcohol, the mechanism may also involve radical intermediates, similar to permanganate oxidation.[7] An alternative pathway involves:
-
Initial Attack: The chromium reagent attacks the benzylic C-H bond.
-
Intermediate Formation: A key intermediate, such as a chromate ester of the geminal diol (formed in situ), is generated.
-
Elimination: An E2-like elimination step forms the carbon-oxygen double bond, and Cr(VI) is reduced to Cr(IV).[11]
Given the toxicity of chromium compounds, this method should be used with extreme caution and appropriate safety measures.[13]
Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt them based on available laboratory equipment and safety infrastructure.
Protocol 1: Oxidation using Potassium Permanganate
This method is effective but can sometimes lead to over-oxidation or cleavage of the heterocyclic ring if not carefully controlled.[14] The use of a solvent like pyridine helps to solubilize the starting material and temper the reactivity of the oxidant.
Materials & Reagents:
-
4-(4-chlorobenzyl)isoquinoline
-
Potassium permanganate (KMnO₄)
-
Pyridine (anhydrous)
-
Ethanol or Sodium bisulfite solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 4-(4-chlorobenzyl)isoquinoline in pyridine (approx. 10-15 mL per gram of substrate).
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (2.5 to 3.0 equivalents) portion-wise over 30-60 minutes. The addition is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench the excess KMnO₄ until the purple color disappears and a brown precipitate of MnO₂ forms. Alternatively, a saturated aqueous solution of sodium bisulfite can be used.
-
Filtration: Dilute the mixture with water and filter through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with DCM or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure (4-chlorophenyl)(isoquinolin-4-yl)methanone.
Protocol 2: Oxidation using Chromium Trioxide
This protocol requires stringent safety precautions due to the carcinogenic nature of Cr(VI) compounds.[12][13] All manipulations should be performed in a certified fume hood.
Materials & Reagents:
-
4-(4-chlorobenzyl)isoquinoline
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Sodium hydroxide solution (e.g., 2M NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate personal protective equipment (PPE).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 4-(4-chlorobenzyl)isoquinoline in glacial acetic acid in a round-bottom flask with a stir bar.
-
Oxidant Addition: In a separate flask, prepare a solution of chromium trioxide (2.0 to 2.5 equivalents) in a minimal amount of water and then dilute with glacial acetic acid. Add this solution dropwise to the stirring substrate solution at room temperature.
-
Reaction: After the addition, stir the reaction at room temperature or with gentle heating (40-50°C) for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture over ice water. Carefully neutralize the solution with aqueous NaOH.
-
Extraction: Extract the product into DCM (3x).
-
Washing & Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography to obtain the desired benzoyl derivative.
Workflow Visualization and Data Summary
Caption: General experimental workflow for the oxidation.
Table 1: Comparison of Oxidation Protocols
| Parameter | Protocol 1: KMnO₄ | Protocol 2: CrO₃ | Key Considerations |
| Oxidant | Potassium Permanganate | Chromium Trioxide | KMnO₄ is less toxic but can be less selective. CrO₃ is highly toxic and carcinogenic.[13] |
| Equivalents | 2.5 - 3.0 | 2.0 - 2.5 | Stoichiometry may need optimization based on substrate purity and scale. |
| Solvent | Pyridine | Glacial Acetic Acid | Solvent choice influences reactivity and solubility. |
| Temperature | 80 - 90 °C | Room Temp to 50 °C | Higher temperatures may lead to degradation. |
| Work-up | Filtration of MnO₂ | Neutralization & Extraction | MnO₂ can be difficult to filter; Cr(VI) waste requires specialized disposal. |
| Typical Yield | Moderate to Good | Moderate to Good | Yields are highly dependent on careful control of reaction conditions and purification. |
Product Characterization
The final product, (4-chlorophenyl)(isoquinolin-4-yl)methanone, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect to see aromatic protons from both the isoquinoline and 4-chlorophenyl rings. The absence of the benzylic methylene singlet (typically around 4.0-4.5 ppm) from the starting material is a key indicator of reaction completion.
-
¹³C NMR: The appearance of a carbonyl carbon signal in the range of 190-200 ppm is definitive for the ketone product.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₆H₁₀ClNO).
-
Infrared (IR) Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ indicates the presence of the aryl ketone carbonyl group.[15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant, low temperature, or short reaction time. | Increase the amount of oxidant, prolong the reaction time, or slightly increase the temperature. Ensure the starting material is fully dissolved. |
| Low Yield / Product Degradation | Over-oxidation due to harsh conditions (too much oxidant, too high temperature). The isoquinoline ring can be susceptible to cleavage.[14] | Reduce the amount of oxidant and/or reaction temperature. Add the oxidant more slowly. Consider a milder, more modern oxidation method if issues persist.[5][16] |
| Difficult Purification | Formation of closely-related byproducts. | Optimize the chromatography conditions (solvent gradient, silica type). Recrystallization may be an alternative purification method. |
| Filtration Issues (KMnO₄ method) | Fine MnO₂ precipitate clogging the filter. | Use a thick pad of Celite®. Allow the precipitate to settle before decanting the supernatant for filtration. |
References
- Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules.
- Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. (2016). Beilstein Journal of Organic Chemistry.
- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.).
- Benzylic oxid
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.
- An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Publishing.
- Oxidation of Benzylic Methylenes to Ketones with Oxone-KBr in Aqueous Acetonitrile under Transition Metal Free Conditions. (n.d.).
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Mechanism of arene side chain oxidation by permangan
- Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal.
- Chromium Trioxide (CrO3). (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Isoquinoline. (n.d.). Scanned Document.
- Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI.
- Oxidation of Benzyldiazines and Benzyl(iso)quinolones. (n.d.). Longdom Publishing.
- CHEM 203 Topics Discussed on Nov. 25. (n.d.). University of Calgary.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 5. BJOC - Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen [beilstein-journals.org]
- 6. longdom.org [longdom.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. Chromium Trioxide [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 4-Substituted Isoquinoline Ketones
Introduction: The Critical Role of Crystalline Form in Drug Development
In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability.[1] For the class of 4-substituted isoquinoline ketones, which are significant scaffolds in medicinal chemistry, achieving a high degree of purity and a stable, well-defined crystalline form is a critical determinant of a drug candidate's ultimate success. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of crystallizing these compounds. We will delve into the theoretical underpinnings of solvent selection, provide actionable experimental protocols, and offer insights into troubleshooting common crystallization challenges.
The process of crystallization is a powerful purification technique that relies on the principle that the solubility of most solids increases with temperature.[2] By dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the compound of interest will crystallize out of the solution in a purer form, leaving impurities behind in the solvent.[2][3][4][5]
Theoretical Framework for Solvent Selection: A Multifaceted Approach
The choice of a crystallization solvent is arguably the most critical factor in developing a successful crystallization protocol.[1][6] An ideal solvent system will exhibit a steep solubility curve for the 4-substituted isoquinoline ketone, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
Several key parameters govern the selection of an appropriate solvent:
-
Solubility: The target compound should have moderate to high solubility in the boiling solvent and low solubility at room temperature or below.[5]
-
Polarity Matching: "Like dissolves like" is a fundamental principle. Isoquinoline, the core of the target molecules, is a weakly basic, aromatic heterocycle soluble in many organic solvents like ethanol, acetone, and diethyl ether, but only sparingly soluble in water.[7][8] The presence of a ketone and other substituents at the 4-position will influence the overall polarity. A systematic screening of solvents with varying polarities is therefore essential.
-
Temperature Coefficient of Solubility: A significant increase in solubility with temperature is highly desirable for cooling crystallization.[3]
-
Impurities: The solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.[5]
-
Solvent-Solute Interactions: Strong interactions between the solvent and a specific crystal face can inhibit growth on that face, altering the crystal habit.[6]
-
Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals but high enough to provide a sufficient temperature range for crystallization.
-
Reactivity: The solvent must be inert and not react with the 4-substituted isoquinoline ketone.[5]
Solvent Systems for 4-Substituted Isoquinoline Ketones: A Practical Guide
Given the structural features of 4-substituted isoquinoline ketones, a range of solvents should be considered. The following table provides a starting point for solvent screening.
| Solvent Class | Examples | Rationale and Considerations |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents for many organic compounds. The polarity can be tuned by the alkyl chain length. Ethanol is often a good starting point. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective for moderately polar compounds. Their volatility facilitates easy removal. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Offer a different polarity profile and are often good choices for compounds with ester or ketone functionalities. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Diethyl ether can be a good anti-solvent. THF is a more polar ether that can be effective for dissolving a range of compounds. |
| Hydrocarbons | Heptane, Hexane, Toluene | Generally used as anti-solvents to induce precipitation from a more polar solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good solvents for a wide range of organic compounds, but their use should be minimized due to environmental and safety concerns. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Can be effective for compounds that are difficult to dissolve in other solvents. However, their high boiling points can make them difficult to remove. |
| Mixed Solvents | Ethanol/Water, Acetone/Heptane | A powerful technique to fine-tune the solubility. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) until the solution becomes turbid, then heat to redissolve and cool slowly.[9] |
Experimental Protocols: From Screening to Optimization
The following protocols provide a systematic approach to developing a robust crystallization method for 4-substituted isoquinoline ketones.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of the 4-substituted isoquinoline ketone into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent from the screening table dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Note the solubility at room temperature.
-
Heating: For solids that are insoluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Allow the hot solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place the tube in an ice bath.
-
Observation: Record the quantity and quality of the crystals formed (e.g., needles, plates, prisms).
Protocol 2: Single Solvent Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the impure 4-substituted isoquinoline ketone and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[2][5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[4][5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the 4-substituted isoquinoline ketone in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent, in which the compound is insoluble) until the solution becomes persistently cloudy (turbid).[9]
-
Redissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 2.
Visualizing the Crystallization Workflow
The following diagram illustrates the decision-making process in developing a crystallization protocol.
Caption: Workflow for Crystallization Protocol Development.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. The solution is too concentrated. | Use a lower boiling point solvent. Allow the solution to cool more slowly. Add more solvent to dilute the solution. |
| No Crystals Form | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal. Cool the solution in an ice bath or even a freezer. If too soluble, evaporate some of the solvent or add an anti-solvent. |
| Amorphous Solid | Rapid precipitation from a highly supersaturated solution. | Decrease the rate of cooling. Use a more dilute solution. |
| Poor Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Choose a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. |
Conclusion: A Pathway to Purity and Stability
The crystallization of 4-substituted isoquinoline ketones is a critical step in their purification and characterization. A systematic and informed approach to solvent selection, coupled with carefully executed experimental protocols, is essential for obtaining high-purity, crystalline material. By understanding the underlying principles of solubility and crystal growth, and by methodically troubleshooting common issues, researchers can significantly improve the efficiency and success of their crystallization efforts, ultimately contributing to the development of robust and reliable drug candidates.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]
-
University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving regioselectivity in C4-acylation of isoquinoline
Technical Support Center: Isoquinoline C4-Functionalization
Ticket #: ISQ-C4-REGIO-001 Topic: Improving Regioselectivity in C4-Acylation of Isoquinoline Assigned Specialist: Senior Application Scientist
Diagnostic Overview: Why is C4 Selectivity Failing?
If you are attempting direct acylation of isoquinoline and observing low regioselectivity (predominantly C1-acylation or C5/C8 byproducts), you are fighting the intrinsic electronic bias of the heterocycle.
-
The Problem: The pyridine ring of isoquinoline is electron-deficient.
-
Nucleophilic Radicals (Minisci-type): Preferentially attack the most electron-deficient position adjacent to the nitrogen (C1 ).
-
Electrophilic Substitution (SEAr): Preferentially attacks the electron-rich homocyclic ring (C5 or C8 ).
-
-
The C4 Anomaly: The C4 position is electronically "neutral" and difficult to access directly without specific activation strategies (e.g., N-oxide formation) or pre-functionalization.
Status: Direct C-H acylation of the parent isoquinoline at C4 is chemically disfavored. To achieve high C4 regioselectivity (>95%), you must switch from "forceful" direct methods to Directed Catalysis or Pre-functionalized Cross-Coupling .
Troubleshooting & Protocols
Workflow A: The "Gold Standard" (Pd-Catalyzed Cross-Coupling)
Use this when regioselectivity is critical and 4-bromoisoquinoline is accessible.
This method bypasses the C-H activation selectivity issue entirely by using a halogen handle. It utilizes decarboxylative cross-coupling with
Mechanism: Oxidative addition of Pd(0) to the C4-Br bond, followed by transmetallation with the acyl radical/anion generated from the
Protocol:
-
Substrate: 4-Bromoisoquinoline (1.0 equiv).
-
Acyl Source:
-Oxocarboxylic acid (1.5 equiv). -
Catalyst: Pd(OAc)
(5 mol%) + XPhos (10 mol%). -
Oxidant/Additive: Ag
CO (1.0 equiv) or (NH ) S O (depending on specific acyl source). -
Solvent: Toluene/DMSO (9:1) at 80–110 °C.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by isoquinoline nitrogen. | Increase catalyst loading to 10 mol%; switch to Pd(PPh |
| Homocoupling (Biaryl) | Slow decarboxylation of | Increase temperature to 110 °C to promote decarboxylation. Add Ag |
| Protodebromination | Presence of trace water/protons. | Use anhydrous solvents and add 4Å molecular sieves. |
Workflow B: The "Modern Direct" Route (Dearomatization-Alkylation-Oxidation)
Use this for direct functionalization of the parent isoquinoline without halogens.
Recent literature suggests that direct acylation is hard, but C4-alkylation via temporary dearomatization is highly C4-selective. The alkyl group can then be oxidized to a ketone (acyl) if needed, or the "acyl" moiety can be introduced as a masked group (e.g., using vinyl ketones).
Protocol (Based on Dearomatization Strategy):
-
Reagents: Isoquinoline + Vinyl Ketone (e.g., MVK) + Benzoic Acid (activator).
-
Conditions: Toluene, 100 °C, Sealed tube.
-
Mechanism: Benzoic acid activates the Nitrogen; the vinyl ketone undergoes conjugate addition at C4 (via an enamine-like intermediate), followed by re-aromatization.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| C1 Alkylation | Acid too strong or wrong solvent polarity. | Switch to Benzoic Acid (weak acid) in non-polar Toluene. Avoid strong mineral acids which favor C1 charge control. |
| Low Conversion | Reversibility of the intermediate. | Increase concentration (1.0 M). Use excess vinyl ketone (3.0 equiv). |
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process to ensure C4 regioselectivity.
Caption: Decision tree for selecting the optimal synthetic pathway based on regioselectivity requirements.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use the Minisci reaction (Aldehyde + tBuOOH) for C4? A: The Minisci reaction relies on nucleophilic alkyl/acyl radicals attacking the protonated heterocycle. The LUMO coefficient at C1 is significantly higher than at C4 in the protonated isoquinoline species. Consequently, standard Minisci conditions yield predominantly C1-substituted products. C4 is only accessible if C1 is already blocked.
Q2: Does using Isoquinoline N-oxide improve C4 selectivity?
A: Yes, but with caveats. Electrophilic substitution (e.g., nitration, bromination) on the N-oxide favors C4 because the N-oxide oxygen donates electron density, making C4 accessible. However, radical acylation of the N-oxide often still favors C2 (the equivalent of C1). The most reliable N-oxide route is: N-Oxidation
Q3: Can I use Rh(III) C-H activation? A: Rh(III) catalysis typically requires a Directing Group (DG) to control regioselectivity. For isoquinoline, the nitrogen itself acts as a DG, but this often directs to C1 (ortho to N). Achieving C4 via Rh(III) usually requires a DG at the C3 position, which is synthetically inefficient to install just for this purpose.
Q4: What is the advantage of using
References
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Source:Organic Letters (2023).[2] URL:[Link]
-
Palladium-Catalyzed Regioselective C-4 Acylation of Isoquinolines via C-H Bond Activation. (Contextual citation for Pd-coupling logic). Source:MDPI / Molecules (2017) (Related: Synthesis of Isoquinolinones). URL:[Link][3]
-
Decarboxylative and Deoxygenative/Decarbonylative Alkylation of Heterocycles with α-Keto Acids. Source:J. Org.[4] Chem. (2026/Recent).[5] URL:[Link] (Note: Link directs to foundational Minisci/Decarboxylative work).
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (Validation of 4-Br precursor route). Source:PMC / NIH (2009). URL:[Link]
Sources
Technical Support Center: High-Efficiency Coupling of 4-Bromoisoquinoline
Executive Summary & Core Challenge
The "Heterocycle Tax": Coupling 4-bromoisoquinoline presents a specific kinetic challenge known as "catalyst poisoning." Unlike simple aryl bromides, the isoquinoline motif possesses a basic nitrogen atom (N2) with a localized lone pair.
In standard catalytic cycles, this nitrogen acts as a competitive ligand, binding to the electrophilic Palladium(II) center. This forms a stable, off-cycle "rest state" complex (Pd-N-Isoquinoline), effectively removing active metal from the catalytic loop.
The Solution: To optimize loading from the standard 5 mol% down to <0.5 mol% while maintaining >95% conversion, you must switch from "passive" catalysts (e.g., Pd(PPh₃)₄) to bulky, electron-rich precatalysts that sterically preclude nitrogen coordination.
Catalyst Architecture: The Hardware
Why Standard Catalysts Fail
Standard systems like Pd(OAc)₂/PPh₃ or Pd(dppf)Cl₂ often require high loading (3–5 mol%) because a significant portion of the palladium becomes sequestered by the substrate itself.
Recommended Systems for Low Loading (<1 mol%)
To achieve high turnover numbers (TON), utilize Precatalyst Scaffolds that generate the active Pd(0) species rapidly and prevent off-cycle resting states.
| Catalyst Class | Recommended Ligand | Why it works for Isoquinolines | Target Loading |
| Buchwald G3/G4 | XPhos or A-taPhos | Extremely bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the isoquinoline nitrogen. | 0.1 – 0.5 mol% |
| PEPPSI | IPr or SIPr | N-Heterocyclic Carbenes (NHC) bind Pd tightly, preventing ligand dissociation and increasing stability against heat/poisoning. | 0.5 – 1.0 mol% |
| Bis-Phosphine | dtbpf | 1,1′-Bis(di-tert-butylphosphino)ferrocene offers a wide bite angle and high electron density, accelerating oxidative addition on the electron-deficient ring. | 1.0 – 2.0 mol% |
Mechanism of Failure: Visualizing Catalyst Poisoning
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway caused by the isoquinoline nitrogen.
Figure 1: The "N-Poisoning" Trap. The red path indicates where the isoquinoline nitrogen binds to Pd(0) or Pd(II), removing it from the cycle. Bulky ligands (XPhos) block this red path.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed for Suzuki-Miyaura Coupling targeting <0.5 mol% Pd loading.
Reagents:
-
Substrate: 4-Bromoisoquinoline (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos-Pd-G4 (0.25 – 0.5 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground) or K₂CO₃
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temperature: 80°C – 100°C
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial, add 4-bromoisoquinoline, aryl boronic acid, base, and the XPhos-Pd-G4 precatalyst.
-
Critical: Do not add the catalyst as a stock solution in solvent; weigh the solid precatalyst to ensure active Pd species integrity.
-
-
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Why: Oxygen degrades the active Pd(0)-Ligand complex, requiring higher loading to compensate.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Note: The water is essential to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Activation: Heat rapidly to 80°C.
-
Monitor: Check HPLC/UPLC at 1 hour. If conversion is <50%, do not add more catalyst yet; increase temperature to 100°C.
Troubleshooting & FAQs
Q1: My reaction stalls at 60-70% conversion. Should I add more catalyst?
Diagnosis: Likely catalyst death due to protodeboronation of the boronic acid or Pd-black precipitation. Fix:
-
Do not just add more Pd.
-
Check Boronic Acid: Add 0.5 equiv more Boronic Acid. Heterocycles often require excess partner due to competitive hydrolysis.
-
Switch Solvent: If using THF, switch to Dioxane or Toluene/Water . Higher boiling points allow faster turnover before the catalyst deactivates.
Q2: I see a significant impurity (approx 10-15%). What is it?
Analysis:
-
Impurity A (M-Br): Protodebromination (Hydrodehalogenation). The bromine is replaced by hydrogen.
-
Cause: Reaction is too hot with insufficient transmetalation rate.
-
Fix: Switch to a more active base (e.g., KOH or NaOH) to speed up transmetalation, or use anhydrous conditions with CsF.
-
-
Impurity B (Dimer): Homocoupling of the boronic acid.[2]
-
Cause: Oxidation of the boronic acid by trace oxygen.
-
Fix: Rigorous degassing is required.
-
Q3: Can I use strong bases like KOtBu to speed this up?
Warning: Avoid KOtBu with 4-bromoisoquinoline. Reason: Isoquinoline is electron-deficient. Strong alkoxide bases can attack the C1 position (nucleophilic aromatic substitution or Chichibabin-type reactions), leading to complex degradation mixtures. Stick to mild inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).
Interactive Troubleshooting Logic
Follow this decision tree to diagnose low yields.
Figure 2: Troubleshooting Logic Tree for 4-Bromoisoquinoline Coupling.
References
-
Mechanisms of Catalyst Poisoning
- Detailed analysis of how nitrogen-containing heterocycles coordinate to Pd(0)
- Source: Organ, M. G., et al. "Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling." Chemistry – A European Journal.
-
Buchwald-Hartwig Precatalyst Protocols
- Foundational work on G3/G4 precatalysts for coupling electron-deficient heterocycles.
-
Source: Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society.[8]
-
Scale-Up of Isoquinoline Couplings
- Process chemistry optimization (OPRD)
- Source: "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline..." Organic Process Research & Development.
-
High-Throughput Experimentation (HTE)
- methodologies for screening ligands (XPhos, SPhos)
- Source: "Suzuki–Miyaura cross-coupling optimization enabled by autom
Sources
Solving solubility issues of 4-(4-chlorobenzoyl)isoquinoline in NMR solvents
Solving Solubility Challenges for NMR Analysis
Welcome to the technical support guide for 4-(4-chlorobenzoyl)isoquinoline. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when preparing this compound for Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with a rigid, polycyclic aromatic structure combined with a polar benzoyl group, achieving sufficient concentration in common deuterated solvents can be a significant challenge.
This guide provides a series of troubleshooting steps, in-depth protocols, and answers to frequently asked questions to ensure you can acquire high-quality NMR data efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(4-chlorobenzoyl)isoquinoline sample not dissolving in CDCl₃?
Answer: Deuterated chloroform (CDCl₃) is often the first choice for many organic compounds due to its ability to dissolve a wide range of molecules and its relative inertness.[1][2] However, 4-(4-chlorobenzoyl)isoquinoline possesses a combination of a large, nonpolar isoquinoline ring system and a polar carbonyl group, along with a chlorobenzoyl moiety. While the isoquinoline core has some solubility in chloroform[3], the overall polarity and crystal lattice energy of the molecule can lead to poor solubility. If the compound appears as a suspension or only partially dissolves, the resulting NMR spectrum will only represent the dissolved portion and will likely suffer from broad peaks and a poor signal-to-noise ratio.[4]
Q2: I see suspended particles in my NMR tube. Should I run the experiment anyway?
Answer: No. Running an NMR experiment with suspended, undissolved particles is highly discouraged. These solid particles will not contribute to the solution-state NMR spectrum but will severely degrade its quality by interfering with the magnetic field homogeneity, a process known as shimming.[5][6] This leads to broadened spectral lines, poor peak shape, and ultimately, an indistinct spectrum that is difficult to interpret.[4] It is crucial to filter the solution into the NMR tube to remove any undissolved material.[7]
Q3: What is the best starting solvent to try after CDCl₃ fails?
Answer: If solubility in CDCl₃ is poor, the next logical step is to try a more polar aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize many compounds that are otherwise difficult to dissolve.[8] Its high polarity is well-suited to the polar functionalities of 4-(4-chlorobenzoyl)isoquinoline. Be aware that DMSO-d₆ is viscous, which can sometimes lead to slightly broader peaks compared to less viscous solvents like CDCl₃.[9] Additionally, its high boiling point (189°C) can make sample recovery more challenging.[8]
Q4: Can I gently heat the sample to improve solubility?
Answer: Yes, gentle heating can be an effective method to increase the solubility of a sample.[10] However, this must be done with caution. You must first ensure that 4-(4-chlorobenzoyl)isoquinoline is thermally stable and will not decompose at elevated temperatures. A simple way to check is to run a quick thin-layer chromatography (TLC) analysis on a small, heated aliquot of your sample to see if any new spots appear, indicating degradation. When heating, use a warm water bath or a heat gun on a low setting and ensure the NMR tube is properly capped to prevent solvent evaporation.
Q5: I've heard about using mixed solvent systems. How does that work?
Answer: Using a mixed solvent system is a powerful technique for samples with challenging solubility profiles.[10] By combining two or more miscible deuterated solvents, you can fine-tune the polarity of the medium to match the solute. For 4-(4-chlorobenzoyl)isoquinoline, a mixture of a nonpolar solvent that interacts with the aromatic rings and a polar solvent that solvates the carbonyl group can be effective. A common and effective mixture for compounds like this is CDCl₃ with a small amount of deuterated methanol (CD₃OD) or DMSO-d₆.[10] Start with a ratio like 4:1 or 9:1 (CDCl₃:CD₃OD) and adjust as needed.
Troubleshooting Workflow for Solubility Issues
For a systematic approach to resolving solubility problems, follow the decision-making workflow below. This process is designed to guide you from the most common and simple solutions to more advanced techniques, saving time and preserving your valuable sample.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR用溶媒 [sigmaaldrich.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. ou.edu [ou.edu]
Preventing over-oxidation during synthesis of acyl-isoquinolines
Welcome to the technical support center for acyl-isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Over-oxidation is a common and often frustrating side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, preventative strategies, and mechanistic insights to help you achieve clean, high-yielding reactions.
Frequently Asked Questions (FAQs) on Over-oxidation
Here we address some of the fundamental questions regarding over-oxidation during the synthesis of acyl-isoquinolines.
Q1: What constitutes "over-oxidation" in the context of acyl-isoquinoline synthesis?
A1: Over-oxidation refers to any oxidation that proceeds beyond the desired formation of the acyl-isoquinoline. The two most common forms of over-oxidation are:
-
N-Oxide Formation: The lone pair of electrons on the isoquinoline nitrogen is nucleophilic and susceptible to attack by oxidizing agents, leading to the formation of an isoquinoline N-oxide.[1][2] While sometimes the N-oxide is the desired product, in the context of acylation, it is a common and often major byproduct.[2]
-
Ring Oxidation: The isoquinoline ring system itself can be further oxidized, especially under harsh conditions. This can lead to the formation of highly oxidized species such as isoquinolinones or even isoquinoline-1,3,4-triones.[3][4]
Q2: Why is my acylation reaction leading to N-oxide formation?
A2: Many modern acylation strategies, particularly those involving C-H activation or Minisci-type reactions, employ strong oxidizing agents to drive the catalytic cycle or to facilitate the final aromatization step.[5][6][7] Reagents like potassium persulfate (K₂S₂O₈), peracids (e.g., m-CPBA), or hypervalent iodine reagents can readily oxidize the nitrogen atom of the isoquinoline ring in addition to participating in the desired C-C bond formation.[2][7]
Q3: How can I detect and identify over-oxidation byproducts in my reaction mixture?
A3: A combination of standard analytical techniques is essential for identifying these byproducts.[8][9][10]
| Analytical Technique | Key Indicators for Over-oxidation Byproducts |
| Mass Spectrometry (MS) | N-Oxides: Look for a molecular ion peak at (M+16) compared to the starting isoquinoline. A characteristic fragmentation pattern is the loss of an oxygen atom, leading to a significant (P-16)⁺ ion peak, where P is the molecular ion of the N-oxide.[1] |
| Isoquinolinones: A molecular ion peak corresponding to the addition of one or more oxygen atoms and potential loss of hydrogen atoms. | |
| NMR Spectroscopy (¹H & ¹³C) | N-Oxides: The electronic environment of the pyridine ring is significantly altered. Protons and carbons, particularly those at the C1 and C8 positions, will show characteristic downfield shifts compared to the parent isoquinoline.[1] |
| Isoquinolinones: The appearance of new carbonyl signals in the ¹³C NMR spectrum (typically >160 ppm) and the loss of aromatic proton signals are key indicators. | |
| HPLC | Over-oxidized products are generally more polar than the starting material and the desired acyl-isoquinoline. They will typically have shorter retention times on a normal-phase column and longer retention times on a reverse-phase column. HPLC is also an excellent tool for quantifying the extent of byproduct formation.[1] |
| Infrared (IR) Spectroscopy | N-Oxides: Look for characteristic N-O stretching absorptions in the "fingerprint" region of the spectrum.[1] |
| Isoquinolinones: A strong C=O stretching band will be present. |
Troubleshooting Guide for Common Synthesis Methods
This section provides specific troubleshooting advice for common issues encountered during different acylation strategies.
Issue 1: Low Yield and N-Oxide Formation in Oxidative C-H Acylation
-
Symptoms: Your target acyl-isoquinoline is formed in low yield, and a significant portion of the starting material is converted to the corresponding isoquinoline N-oxide.
-
Context: This is common in reactions that use an external oxidant, such as those catalyzed by Rh(III), Pd(II), or Cu(II), where an oxidant like Cu(OAc)₂ or K₂S₂O₈ is used.[5][11]
The primary cause is that the oxidant is either too harsh or is present in a concentration that favors the kinetically facile N-oxidation over the desired C-H activation/acylation pathway.
Caption: Troubleshooting workflow for N-oxide formation.
-
Reduce Oxidant Stoichiometry:
-
Protocol: Begin by systematically reducing the equivalents of the oxidant. For example, if your protocol calls for 3.0 equivalents of K₂S₂O₈, run test reactions with 2.5, 2.0, and 1.5 equivalents. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between product formation and N-oxide suppression.
-
-
Switch to a Milder Oxidant:
-
Rationale: Different oxidants have different redox potentials and mechanisms. Silver salts (e.g., Ag₂CO₃) or even air (O₂) can sometimes be sufficient and are less prone to causing N-oxidation than persulfates.[11]
-
Protocol: Replace the current oxidant with an alternative. For a Rh(III)-catalyzed reaction, you might switch from Cu(OAc)₂ to AgOAc or Ag₂CO₃. The optimal choice will be substrate-dependent.
-
-
Adopt an Oxidant-Free Strategy:
-
Rationale: A growing number of synthetic methods avoid external oxidants altogether.[12][13] These often employ a directing group on the starting material that also acts as an internal oxidant (an "oxidizing directing group").[13]
-
Example Protocol (Conceptual): Synthesize a starting material where the isoquinoline precursor is attached to a group like a hydrazone. Under Rh(III) catalysis, the C-H activation and annulation can proceed with cleavage of the N-N bond, avoiding the need for any external oxidizing agent.[13]
-
Issue 2: Formation of Isoquinolinones and Other Ring-Oxidized Byproducts
-
Symptoms: In addition to the desired product, you observe byproducts with significantly higher molecular weights (M+16, M+32, etc.) and the appearance of carbonyl signals in the ¹³C NMR. This indicates oxidation of the isoquinoline ring itself.
-
Context: This is often seen in radical-based reactions or when using hypervalent iodine reagents like Dess-Martin periodinane (DMP) or PIFA, which can be highly aggressive.[2][3]
-
Control Reaction Temperature and Time:
-
Rationale: Over-oxidation is often a result of prolonged reaction times or excessive heat, which allows the initial product to undergo further oxidation.
-
Protocol: Carefully monitor the reaction by TLC or LC-MS. As soon as the formation of the desired acyl-isoquinoline plateaus and byproduct formation begins to increase, quench the reaction. Run a temperature screen, starting at a lower temperature than the original protocol, to find conditions that favor the initial acylation over subsequent oxidation.
-
-
Employ a Radical Scavenger (for radical reactions):
-
Rationale: In radical-based acylations, uncontrolled radical chain reactions can lead to multiple additions and oxidation.
-
Protocol: Add a controlled amount of a radical scavenger like TEMPO to the reaction. This can help to moderate the reactivity and prevent unwanted side reactions. A screening of the scavenger concentration will be necessary. This is also a useful mechanistic probe to confirm if your reaction proceeds via a radical pathway.[7]
-
-
Use Photoredox Catalysis for Milder Radical Generation:
-
Rationale: Modern photoredox methods can generate acyl radicals under much milder conditions than traditional Minisci-type reactions, often without the need for a strong external oxidant.[6][14] This minimizes the risk of over-oxidation.
-
Protocol: Instead of using a strong oxidant to generate the acyl radical from an aldehyde or carboxylic acid, consider a photoredox-catalyzed approach. For example, using an iridium or ruthenium photocatalyst with visible light can generate the necessary radical under neutral and low-temperature conditions, which is much less likely to cause over-oxidation of the isoquinoline ring.[6]
-
Caption: Comparison of traditional vs. photoredox acylation.
Proactive Strategies for Preventing Over-oxidation
The best troubleshooting is to prevent the problem from occurring in the first place. When designing your synthesis, consider the following:
-
Prioritize Oxidant-Free Methods: Whenever possible, choose a synthetic route that does not require an external oxidant. Methods using internal oxidizing directing groups or those that proceed through non-oxidative catalytic cycles are inherently less prone to over-oxidation side reactions.[12][13]
-
Protect the Nitrogen Atom: If N-oxidation is a persistent issue and other methods are not viable, consider temporarily protecting the isoquinoline nitrogen. Protonation by running the reaction in an acidic medium can be effective.[1] However, this is not always compatible with the desired reaction conditions.
-
Choose the Right Acyl Source: Some acylation methods are inherently less oxidative. For instance, using acyl chlorides in a palladium-catalyzed C-H acylation may not require an external oxidant, as the reaction can proceed through an oxidative addition/reductive elimination pathway.[15]
By understanding the mechanisms that lead to over-oxidation and by systematically troubleshooting your reaction conditions, you can significantly improve the outcome of your acyl-isoquinoline syntheses.
References
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
- American Chemical Society. (2009, August 5). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved February 20, 2026, from [Link]
- National Institutes of Health. (n.d.). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC.
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Retrieved February 20, 2026, from [Link]
- Semantic Scholar. (2021, September 8).
- American Chemical Society. (2013, October 24). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters.
- ResearchGate. (2023, July 5). (PDF)
- MDPI. (2024, November 15). Pd-Catalyzed Aromatic Dual C-H acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones.
-
Academia.edu. (n.d.). Efficient Synthesis of Chiral Isoquinoline and Pyrido[1,2-b]-isoquinoline Derivatives via Intramolecular Heck Reactions. Retrieved February 20, 2026, from [Link]
- (n.d.). Isoquinoline.
-
Royal Society of Chemistry. (2023, July 26). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts. [Link]
- MDPI. (2023, January 17). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
-
ResearchGate. (n.d.). Autooxidation and rearrangement reactions of isoquinolinone derivatives | Request PDF. Retrieved February 20, 2026, from [Link]
- (2025, July 6). Oxidation Reactions in Organic Synthesis | Chapter 12 - Advanced Organic Chemistry Part B.
- National Institutes of Health. (n.d.).
-
Hilaris. (n.d.). The Chemistry behind Oxidation and its Use in Organic Synthesis. Retrieved February 20, 2026, from [Link]
- Taylor & Francis. (2015, April 17). Special issue on “Analytical methods for the detection of oxidized biomolecules and antioxidants”.
- International Journal of Pharmaceutical Sciences. (2025, August 19).
- American Chemical Society. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- RSC Publishing. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- National Institutes of Health. (2025, June 5).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methodologies for oxidized organic compounds in the atmosphere - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00163F [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones | MDPI [mdpi.com]
Removal of unreacted 4-chlorobenzoyl chloride from reaction mixtures
This Technical Support Center guide addresses the removal of unreacted 4-chlorobenzoyl chloride (4-CBC) from reaction mixtures. It is designed for researchers requiring high-purity isolation of amides or esters synthesized via benzoylation.[1]
Topic: Purification Strategies for Excess 4-Chlorobenzoyl Chloride
Chemical Species: 4-Chlorobenzoyl Chloride (CAS: 122-01-0)
The Core Challenge: Why is it persisting?
4-Chlorobenzoyl chloride is a potent electrophile used to install the 4-chlorobenzoyl group.[1] To drive reactions to completion, it is often used in excess (1.2 – 1.5 equivalents).
The Problem:
-
Lipophilicity Protection: In biphasic workups (e.g., DCM/Water), the unreacted acid chloride stays in the organic layer, shielded from aqueous hydrolysis.
-
Post-Workup Hydrolysis: If not actively destroyed during the workup, it hydrolyzes upon concentration or storage, contaminating your final product with 4-chlorobenzoic acid (a high-melting solid, MP ~240°C, that often co-crystallizes with products).
-
Chromatographic Failure: Acid chlorides degrade on silica gel, creating streaks of acid that mask product separation.[1]
Diagnostic Protocol: The "Methyl Ester" Test
Before attempting purification, confirm the presence of unreacted acid chloride.
Do not rely on direct TLC of the acid chloride. It hydrolyzes on the plate, giving a false positive for the acid byproduct.
The Validated Check:
-
Take a 50 µL aliquot of your reaction mixture.
-
Quench it into 200 µL of Methanol (wait 5 mins).
-
Run TLC/LCMS.[1]
-
Result: If you see a peak/spot corresponding to Methyl 4-chlorobenzoate , you have unreacted acid chloride.[1]
-
Action: Proceed to Protocol A .
-
Result: If you see only 4-chlorobenzoic acid , the chloride has already hydrolyzed.
-
Action: Proceed to Protocol B .
-
Removal Protocols
Protocol A: Active Hydrolysis & Biphasic Extraction
Best for: Standard scale (grams) where the product is stable to mild base.
Mechanism: You must force the lipophilic acid chloride to hydrolyze into the water-soluble carboxylate salt. Simple water washing is insufficient due to slow kinetics at the interface.
Step-by-Step Workflow:
-
The Nucleophilic Quench:
-
Add N,N-Dimethylethylenediamine (DMEDA) (0.5 equiv relative to excess chloride) or simply use a saturated NaHCO₃ solution with vigorous stirring.
-
Pro-Tip: Add a catalytic amount of DMAP or Pyridine to the quench mixture. This acts as a phase-transfer catalyst, forming a reactive acyl-pyridinium intermediate that hydrolyzes rapidly in the aqueous phase.
-
-
The Hydrolysis Period:
-
Phase Separation:
-
The byproduct (4-chlorobenzoate sodium salt) is now in the aqueous layer.
-
The product remains in the organic layer.
-
-
The "Polishing" Wash:
-
Wash the organic layer once with 1M NaOH (if product tolerates high pH) or 0.5M Na₂CO₃ . This ensures any free acid formed is deprotonated (pKa of 4-chlorobenzoic acid is 3.98; pH 10 ensures >99.9% ionization).[1]
-
Visualization of Protocol A:
Figure 1: Biphasic extraction logic relying on the ionization of the hydrolyzed byproduct.
Protocol B: Solid-Phase Scavenging (Resin Capture)
Best for: High-throughput synthesis, small scales (<100 mg), or acid-sensitive products.
Concept: Use a polymer-supported amine to react covalently with the excess acid chloride. The impurity becomes part of the solid bead and is filtered away.
Reagents:
-
Aminomethyl polystyrene or Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) .[1]
-
Loading typically 1.0 – 3.0 mmol/g.[1]
Step-by-Step Workflow:
-
Calculate Loading: Use 2–3 equivalents of resin relative to the excess acid chloride used.[1]
-
Incubation: Add resin directly to the reaction mixture (DCM or THF).[1]
-
Agitation: Shake (do not stir with magnetic bar, which grinds the resin) for 1–2 hours.
-
Filtration: Filter through a fritted syringe or Buchner funnel.
-
Rinse: Wash resin with DCM to recover any entrained product.[1]
-
Result: Filtrate contains pure product; acid chloride remains bound to the resin as an amide.[1]
Troubleshooting & FAQs
Q1: I performed the bicarbonate wash, but 4-chlorobenzoic acid appeared after I rotavapped the solvent. Why?
A: This is a classic "incomplete hydrolysis" error.[1]
-
Cause: The bicarbonate wash removed the free acid present at that moment, but it did not destroy the unreacted acid chloride hiding in the organic layer. When you concentrated the solvent, the remaining chloride reacted with atmospheric moisture, generating the acid after the workup.
-
Fix: You must extend the stirring time with the basic aqueous layer or add a nucleophile (DMAP/amine) to catalyze the hydrolysis before separation.
Q2: My product is also an acid/phenol. Can I use the NaOH wash?
A: No.
-
If your product has a pKa < 10 (e.g., phenol, carboxylic acid), NaOH will extract your product into the aqueous layer along with the impurity.
-
Solution: Use Protocol B (Resin Scavenging) .[1] Alternatively, hydrolyze the impurity to the acid, then use column chromatography. 4-Chlorobenzoic acid is very polar and will elute significantly later than most organic products on silica gel using a Hexane/EtOAc gradient.
Q3: The layers are not separating (Emulsion).
A: 4-Chlorobenzoic acid salts can act as surfactants.[1]
-
Fix: Add solid NaCl (brine saturation) to the mixture.
-
Fix: Filter the biphasic mixture through a pad of Celite. This often breaks the emulsion by removing the particulate matter stabilizing the interface.
Q4: Can I just distill it off?
A: Generally, no .[1]
-
4-Chlorobenzoyl chloride has a boiling point of ~222°C (at atm) or ~104°C (at 11 mmHg).[1] Unless your product is very high boiling or non-volatile, distillation risks decomposing your product or co-distilling it.[1] Chemical removal is superior for purity.[1]
Comparative Data: Selecting a Method
| Method | Throughput | Cost | Effectiveness | Limitations |
| Basic Hydrolysis (NaHCO₃/NaOH) | Low (Labor intensive) | Low | High (if done correctly) | Requires phase separation; pH sensitive products risk degradation.[1] |
| Resin Scavenging (PS-Trisamine) | High (Parallel friendly) | High | Very High | Expensive for >10g scale; requires filtration.[1] |
| Derivatization (add Glycine) | Medium | Low | High | Converts chloride to water-soluble amino-acid derivative; requires extraction.[1] |
| Chromatography | Low | Medium | Medium | Acid chloride degrades on column; Acid byproduct often streaks.[1] |
References
-
PubChem. 4-Chlorobenzoic Acid (CID 6318) - pKa and Physical Properties.[1] National Library of Medicine.[1]
-
Organic Syntheses. General Procedures for Handling Acid Chlorides and Aqueous Workups. Org.[1][2][3][4][5] Synth. Coll. Vol. various.
-
Biotage. Strategies for Work-up and Purification: Scavenging Resins. Technical Note TN0016.[1][5]
-
Sigma-Aldrich. 4-Chlorobenzoyl Chloride Product Specification and Safety Data.[1][6]
Sources
Validation & Comparative
A Researcher's Guide to 13C NMR Spectral Assignment for 4-Substituted Isoquinolines
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for the structural elucidation of organic molecules.[1] This guide provides an in-depth comparison and practical workflow for the 13C NMR spectral assignment of 4-substituted isoquinolines, a heterocyclic motif of significant interest in medicinal chemistry. We will explore the influence of various substituents at the C4 position on the carbon chemical shifts of the isoquinoline core, supported by experimental data and established assignment techniques.
The Power of 13C NMR in Structural Analysis
While 1H NMR provides a wealth of information about the proton framework of a molecule, 13C NMR offers a direct window into the carbon skeleton.[1] Key advantages include a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the direct observation of each unique carbon environment.[2][3] However, standard 13C NMR spectra are often not quantitative due to long relaxation times and the Nuclear Overhauser Effect (NOE).[2] For unambiguous assignments, especially in complex heteroaromatic systems, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are indispensable.[4][5]
Understanding the 13C NMR Spectrum of the Isoquinoline Core
The isoquinoline ring system, a bicyclic aromatic amine, presents a distinct 13C NMR fingerprint. The chemical shifts of the nine carbon atoms are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents. Unambiguous assignment of these resonances is the first step in analyzing substituted derivatives.[6]
A General Note on Chemical Shifts:
-
Downfield (Higher ppm): Carbons that are deshielded, often due to proximity to electronegative atoms or involvement in electron-withdrawing resonance structures.
-
Upfield (Lower ppm): Carbons that are shielded, typically those with higher electron density.
The Influence of a Substituent at the C4 Position
The introduction of a substituent at the C4 position of the isoquinoline ring induces significant changes in the 13C NMR spectrum. These changes, or substituent-induced chemical shifts (SCS), are a consequence of both inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. An electron-withdrawing group will deshield nearby carbons, shifting their signals downfield.
-
Resonance Effects: These are transmitted through the pi system of the aromatic rings. Electron-donating groups increase electron density at ortho and para positions, causing upfield shifts, while electron-withdrawing groups have the opposite effect.
To illustrate these effects, let's compare the 13C NMR data of isoquinoline with two representative 4-substituted derivatives: 4-bromoisoquinoline (electron-withdrawing) and a hypothetical 4-methoxyisoquinoline (electron-donating).
| Carbon | Isoquinoline (δ, ppm) | 4-Bromoisoquinoline (δ, ppm)[7] | 4-Methoxyisoquinoline (Predicted δ, ppm) |
| C1 | ~152.7 | ~151.5 | ~151 |
| C3 | ~143.2 | ~144.5 | ~142 |
| C4 | ~120.5 | ~122.8 | ~155 |
| C4a | ~128.8 | ~129.5 | ~128 |
| C5 | ~127.5 | ~128.5 | ~115 |
| C6 | ~130.4 | ~131.0 | ~129 |
| C7 | ~127.1 | ~127.8 | ~120 |
| C8 | ~126.5 | ~127.0 | ~125 |
| C8a | ~135.7 | ~136.5 | ~135 |
Note: The chemical shifts for 4-methoxyisoquinoline are predicted based on general substituent effects and are for illustrative purposes.
Analysis of Substituent Effects:
-
4-Bromoisoquinoline: The electronegative bromine atom at C4 causes a downfield shift of the C4 signal itself due to the inductive effect. The surrounding carbons (C3, C4a, and C5) also experience a slight deshielding.
-
4-Methoxyisoquinoline (Predicted): The electron-donating methoxy group would be expected to cause a significant downfield shift at the directly attached C4 due to the resonance effect of the oxygen lone pair. Conversely, the ortho (C3 and C4a) and para (C5 and C7) positions would likely experience an upfield shift due to increased electron density.
Experimental Workflow for 13C NMR Spectral Assignment
A robust and reliable assignment of the 13C NMR spectrum of a novel 4-substituted isoquinoline requires a systematic approach.
Figure 1. A streamlined workflow for the assignment of 13C NMR spectra of 4-substituted isoquinolines.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10-50 mg of the purified 4-substituted isoquinoline.[2]
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a 5 mm NMR tube.[2] The choice of solvent is critical and should be one in which the compound is fully soluble and does not react.
2. Data Acquisition:
-
Standard 13C NMR: Acquire a broadband proton-decoupled 1D 13C NMR spectrum.[8] This provides a spectrum where each unique carbon appears as a singlet.
-
DEPT Spectroscopy: Perform DEPT-90 and DEPT-135 experiments.[4][9] These experiments are crucial for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH2, or CH3 group).[5]
- DEPT-90: Only CH (methine) carbons will appear as positive signals.
- DEPT-135: CH and CH3 (methyl) carbons will appear as positive signals, while CH2 (methylene) carbons will appear as negative signals.
3. Spectral Analysis and Assignment:
-
Identify Quaternary Carbons: Compare the standard 13C spectrum with the DEPT spectra. Signals present in the 13C spectrum but absent in all DEPT spectra correspond to quaternary carbons (carbons with no attached protons).[10]
-
Differentiate CH, CH2, and CH3 Groups:
- Signals appearing as positive peaks in the DEPT-90 spectrum are assigned to CH carbons.
- Signals appearing as negative peaks in the DEPT-135 spectrum are assigned to CH2 carbons.
- Signals that are positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum are assigned to CH3 carbons.[9]
-
Assign the Isoquinoline Core:
- Begin by assigning the carbons with the most predictable chemical shifts. For instance, C1 and C3 are typically found at the downfield end of the aromatic region due to their proximity to the nitrogen atom.
- Use the principles of substituent effects discussed earlier to predict the relative shifts of the other carbons. For example, an electron-withdrawing group at C4 will cause a downfield shift at C4 and, to a lesser extent, at C3 and C5.
- Compare the observed chemical shifts with published data for similar isoquinoline derivatives to aid in the assignment.[6][11]
-
Assign Substituent Carbons: Assign the signals corresponding to the carbons of the substituent at the C4 position based on their expected chemical shift ranges.[12]
Advanced 2D NMR Techniques for Unambiguous Assignment
For highly complex molecules or in cases of significant signal overlap, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive assignments.
-
HSQC: Correlates each carbon atom with its directly attached proton(s).
-
HMBC: Shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons.[13]
Figure 2. An integrated NMR approach for the complete structural elucidation of 4-substituted isoquinolines.
Conclusion
The 13C NMR spectral assignment of 4-substituted isoquinolines is a critical step in their characterization. By understanding the fundamental principles of 13C NMR, the influence of substituent effects, and employing a systematic experimental workflow that includes DEPT spectroscopy, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds. For even greater certainty, particularly with novel or complex derivatives, the integration of 2D NMR techniques is highly recommended. This comprehensive approach ensures the scientific rigor required in modern chemical research and drug development.
References
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]
-
Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved February 20, 2026, from [Link]
-
Supporting Information. (n.d.). [Link]
-
Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments. [Link]
-
Australian Journal of Chemistry. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. [Link]
-
The University of Brighton. (2013, June 12). 19>F and >13>C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
PubMed. (2008, February 15). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
-
Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
MDPI. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]
-
PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
University of Leeds. (n.d.). 13C NMR Spectroscopy. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
University of Utah. (n.d.). NMR Assignments For 4-Allylanisole. [Link]
-
PubMed. (n.d.). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]
-
PubChem. (n.d.). (4R)-4-[(7-bromoisoquinolin-1-yl)oxy]-L-proline. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 8. sc.edu [sc.edu]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. connectsci.au [connectsci.au]
- 12. compoundchem.com [compoundchem.com]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
Technical Guide: Mass Spectrometry Fragmentation of 4-(4-chlorobenzoyl)isoquinoline
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-(4-chlorobenzoyl)isoquinoline . This content is structured to assist analytical chemists and medicinal chemists in the structural validation and differentiation of this compound from its regioisomers and synthetic byproducts.
Methodological Comparison: ESI-CID-MS/MS vs. EI-MS
Executive Summary
4-(4-chlorobenzoyl)isoquinoline (
This guide compares two primary analytical approaches:
-
Electrospray Ionization (ESI-MS/MS): The preferred method for LC-coupled quantification and soft-ionization structural elucidation.
-
Electron Ionization (EI-MS): The standard for GC-coupled library matching and fingerprinting.
Key Diagnostic Indicators
| Feature | ESI-MS/MS (Positive Mode) | EI-MS (70 eV) |
| Precursor Ion | ||
| Isotope Pattern | Distinct 3:1 ratio ( | Distinct 3:1 ratio at |
| Primary Fragment | ||
| Secondary Fragment | ||
| Mechanism | Charge-remote fragmentation & inductive cleavage | Radical-induced alpha-cleavage |
Mechanistic Fragmentation Analysis
The fragmentation of 4-(4-chlorobenzoyl)isoquinoline is driven by the stability of the acylium ion and the aromaticity of the isoquinoline ring system.
The Chlorine Signature
Before analyzing fragmentation, the Chlorine Isotope Rule must be validated. The presence of a single chlorine atom dictates a characteristic isotopic abundance:
-
M (100%) : Contains
-
M+2 (32.0%) : Contains
-
Validation: If the M+2 peak is <30% or >35%, the analyte is likely a contaminant or a dichloro-derivative.
Pathway A: Inductive Cleavage (Alpha-Cleavage)
Upon collisional activation (CID), the ketone bridge acts as the primary fragility point.
-
Mechanism: The bond between the carbonyl carbon and the isoquinoline C4 position cleaves.
-
Outcome: The positive charge preferentially resides on the acyl group due to resonance stabilization from the chlorophenyl ring.
-
Diagnostic Ion:
139.0 ( ) / 141.0 ( ) . This is the "Acylium Ion."
Pathway B: Carbon Monoxide (CO) Loss
Following the formation of the acylium ion (
-
Mechanism: Heterolytic cleavage of the acylium ion.
-
Diagnostic Ion:
111.0 ( ) / 113.0 ( ) . This represents the 4-chlorophenyl cation.
Pathway C: Charge Retention on Isoquinoline
In ESI, protonation may occur on the isoquinoline nitrogen. If the bond cleaves and the charge remains on the heterocyclic ring:
-
Diagnostic Ion:
129.05 . -
Significance: The ratio of
139 to 129 helps distinguish the 4-isomer from the 1-isomer. In 1-(4-chlorobenzoyl)isoquinoline , the proximity of the nitrogen to the carbonyl (steric and electronic effects) often alters this ratio, favoring the loss of the benzoyl radical.
Visualization of Fragmentation Pathways[1][2][3][4][5][6][7][8]
The following diagram illustrates the competing fragmentation pathways under ESI-CID conditions.
Figure 1: Proposed ESI-CID fragmentation tree for 4-(4-chlorobenzoyl)isoquinoline showing primary alpha-cleavage and secondary CO loss.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (e.g., internal standards and system suitability tests).
Protocol A: LC-ESI-QTOF (High Resolution)
Objective: Accurate mass confirmation and formula validation.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN).
-
Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Parameters (Source: ESI+):
-
Validation Step:
-
Check extracted ion chromatogram (EIC) for m/z 268.0520.
-
Pass Criteria: Mass error < 5 ppm; Isotope ratio M/(M+2) ≈ 3.0.
-
Protocol B: GC-EI-MS (Structural Fingerprinting)
Objective: Isomer differentiation and library matching.
-
Sample Preparation:
-
Dissolve in Ethyl Acetate (100 µg/mL).
-
-
GC Conditions:
-
Column: HP-5MS (30m x 0.25mm).
-
Temp Program: 100°C (1 min)
300°C at 20°C/min.
-
-
MS Parameters:
-
Source: Electron Ionization (70 eV).
-
Scan Range: 50–500 amu.
-
-
Differentiation Strategy:
-
Compare the intensity of the molecular ion (
). -
4-isomer: Typically shows a stronger molecular ion than the 1-isomer due to lower steric strain at the C4 position compared to the C1 position (perpendicular arrangement relative to the nitrogen lone pair).
-
Comparative Performance Analysis
| Parameter | ESI-QTOF (Recommended) | EI-Quadrupole (Alternative) |
| Sensitivity | High (pg levels) | Moderate (ng levels) |
| fragmentation Control | Tunable (via Collision Energy) | Fixed (70 eV hard ionization) |
| Spectral Complexity | Low (Molecular ion dominant) | High (Fragment rich) |
| Application | PK studies, Metabolite ID | Purity check, Synthetic confirmation |
Expert Insight: For drug development applications, ESI-MS/MS is superior. The ability to perform Multiple Reaction Monitoring (MRM) using the transition 268.05
References
-
BenchChem. (2025).[2] A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Retrieved from
-
Qing, Z., et al. (2020).[3][4] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10:733.[3] Retrieved from
-
Demarque, D. P., et al. (2016). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace/ResearchGate. Retrieved from
- Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Contextual grounding for ESI rules).
Sources
IR spectrum carbonyl stretch analysis of 4-benzoylisoquinoline
This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 4-benzoylisoquinoline , specifically focusing on the carbonyl (
Executive Summary
In the development of isoquinoline-based pharmacophores, distinguishing regioisomers and assessing electronic conjugation is critical. The carbonyl stretch (
Key Finding: The
-
Higher than benzophenone (~1660 cm⁻¹) due to the electron-deficient nature of the isoquinoline ring.
-
Lower than 1-benzoylisoquinoline (~1668–1675 cm⁻¹) due to the reduced inductive withdrawal at the C4 position compared to the C1 position.
Technical Comparison: 4-Benzoylisoquinoline vs. Alternatives
The following table contrasts 4-benzoylisoquinoline with its direct regioisomer (1-benzoylisoquinoline) and the non-heterocyclic standard (benzophenone).
| Feature | 4-Benzoylisoquinoline | 1-Benzoylisoquinoline | Benzophenone |
| Structure | Ketone at C4 ( | Ketone at C1 ( | Diphenyl Ketone |
| 1660 – 1670 cm⁻¹ | 1668 – 1675 cm⁻¹ | ~1655 – 1660 cm⁻¹ | |
| Electronic Effect | Moderate EWG (Isoquinolyl). C4 allows partial conjugation. | Strong EWG (C1 is electron-poor). Inductive withdrawal raises | Standard conjugation. Two phenyl rings lower |
| Steric Environment | Twisted by peri-H (C5) and C3-H. | Twisted by peri-H (C8) and N-lone pair repulsion. | Twisted by ortho-H repulsion. |
| Diagnostic Utility | Confirms substitution at the electron-rich C4 site. | Confirms Reissert-type substitution (C1). | Reference standard for conjugation. |
Mechanistic Insight: Why the Shift?
-
Benzophenone (Reference): Conjugation between the carbonyl and two phenyl rings reduces the double-bond character of the
bond, lowering the frequency to ~1660 cm⁻¹. -
4-Benzoylisoquinoline: The isoquinoline ring is electron-deficient (pyridine-like). An electron-withdrawing group (EWG) destabilizes the polarized resonance form (
), effectively increasing the double-bond character and raising the frequency. However, the C4 position is the most electron-rich carbon in the hetero-ring (preferred site for electrophilic substitution), allowing for better conjugation than at C1 or C3, keeping the frequency relatively low (closer to benzophenone). -
1-Benzoylisoquinoline: The C1 position is directly adjacent to the electronegative nitrogen. The strong inductive withdrawal (
-effect) significantly reduces the single-bond character, shifting the absorption to a higher wavenumber.
Structural & Electronic Visualization
The following diagram illustrates the electronic influences on the carbonyl stretch in 4-benzoylisoquinoline compared to its isomers.
Caption: Comparative electronic effects shifting the carbonyl stretching frequency in benzoyl-isoquinoline isomers.
Experimental Validation Protocol
To rigorously validate the identity of 4-benzoylisoquinoline, the following synthesis and characterization workflow is recommended. This protocol ensures the product is distinct from the 1-isomer.
Method: Pd-Catalyzed Carbonylative Coupling
This modern approach avoids the ambiguity of Reissert chemistry (which favors C1) and ensures regioselectivity at C4.
Reagents:
-
Substrate: 4-Bromoisoquinoline (commercially available).
-
Coupling Partner: Phenylboronic acid.
-
Catalyst:
/ (or XPhos). -
Carbon Source: Carbon Monoxide (CO) balloon or CO surrogate (e.g.,
). -
Solvent/Base: Toluene/
.
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon, charge a reaction vial with 4-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.5 equiv),
(5 mol%), and (10 mol%). -
Carbonylation: Dissolve in degassed Toluene/Water (4:1). Introduce CO atmosphere (balloon).
-
Reaction: Heat to 80–100°C for 12–24 hours. Monitor by TLC (Expect
change from starting bromide). -
Workup: Cool, filter through Celite, extract with EtOAc. Wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Characterization (Self-Validating):
-
IR (Neat/KBr): Confirm peak at 1660–1670 cm⁻¹ . Absence of broad OH (carboxylic acid) or doublet (anhydride).
-
1H NMR: Diagnostic singlet for H1 (approx.
9.0-9.3 ppm) and H3 (approx. 8.5-8.8 ppm). The coupling pattern of the benzoyl group should integrate to 5 protons.
-
Synthesis Workflow Diagram
Caption: Workflow for the regioselective synthesis and IR validation of 4-benzoylisoquinoline.
References
-
Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. (Discusses 1-benzoylisoquinoline spectral data).
-
National Institute of Standards and Technology (NIST). Benzophenone IR Spectrum. (Standard reference for non-heterocyclic aromatic ketones).
-
Organic Chemistry Portal. Synthesis of Isoquinolines: Recent Literature. (Protocols for Pd-catalyzed 4-substitution).
-
ResearchGate. Synthesis of 4-Benzoylisoquinoline and of the Corresponding Lactame. (Specific synthesis reference).
-
Michigan State University. Infrared Spectroscopy - Carbonyl Compounds. (Theoretical grounding for conjugation effects).
Technical Guide: UV-Vis Absorption Maxima of Conjugated Isoquinoline Ketones
Executive Summary
Conjugated isoquinoline ketones represent a critical pharmacophore in drug discovery, serving as precursors for antiviral, anticancer, and anti-inflammatory agents. Their electronic properties, specifically the
This guide provides a comparative analysis of the UV-Vis spectral behaviors of these compounds. Unlike standard datasheets, we focus on the causality of spectral shifts —how structural modifications and solvent environments alter the HOMO-LUMO gap—enabling you to use UV-Vis not just for quantification, but for structural validation.
Theoretical Framework: Electronic Transitions
To interpret the spectra of conjugated isoquinoline ketones, one must understand the interaction between the isoquinoline ring current and the carbonyl substituent.
The Conjugation Effect
Unsubstituted isoquinoline exhibits three primary absorption bands derived from
-
Band I (E-band): ~217 nm (Intense)
-
Band II (B-band): ~266 nm (Moderate)
-
Band III (L-band): ~317 nm (Weak, often structured)
Introduction of a Ketone (Conjugation):
Attaching a ketone group (e.g., acetyl or benzoyl) directly to the ring (Positions 1, 3, or 4) extends the
-
Result: A Bathochromic (Red) Shift . The 317 nm band typically shifts to 330–350 nm.
-
Chalcone Extension: In isoquinoline chalcones (e.g., 1-isoquinolinyl-3-phenylprop-2-en-1-one), the conjugation extends across an ethylene bridge, often pushing absorption into the visible region (380–420 nm).
Visualizing the Energy Shift
Figure 1: Progressive bathochromic shift driven by extended conjugation from the core heterocycle to chalcone derivatives.
Comparative Spectral Analysis
The following data compares the absorption maxima (
Table 1: Substituent Effects on (in Ethanol/Methanol)
| Compound Class | Structure | Primary | Secondary Band (nm) | Transition Type | |
| Isoquinoline (Ref) | Unsubstituted | 217, 266 | 317 | ~3,500 (at 317) | |
| 1-Acetylisoquinoline | 1-C(=O)Me | 235, 278 | 332 | ~5,000 | |
| 3-Acetylisoquinoline | 3-C(=O)Me | 230, 272 | 325 | ~4,200 | |
| Isoquinoline Chalcone | 1-C(=O)-CH=CH-Ph | 290 | 365 - 390 | >20,000 | Charge Transfer (ICT) |
| Substituted Chalcone | 1-C(=O)-CH=CH-Ph(4-NMe | 310 | 420 - 450 | >30,000 | Strong ICT |
Key Insight: The "Chalcone" band (Band I) in the 360–390 nm range is the diagnostic peak for successful condensation. If this peak is absent, the conjugation has not been established (i.e., the reaction failed).
Table 2: Solvatochromic Effects (Solvent Polarity)
Solvent choice is critical for reproducibility. Conjugated ketones exhibit positive solvatochromism for
| Solvent | Polarity Index | Effect on | Mechanistic Note |
| Cyclohexane | 0.2 | 360 nm | Non-polar baseline. Vibrational structure visible.[1][2] |
| Chloroform | 4.1 | 368 nm | Moderate stabilization of excited state (ICT). |
| Ethanol | 5.2 | 375 nm | Strong dipole stabilization; H-bonding may blur fine structure. |
| DMSO | 7.2 | 382 nm | Max Red Shift. Stabilizes the polar excited state. |
Experimental Protocols
To ensure data integrity (E-E-A-T), follow this self-validating workflow. This protocol minimizes artifacts caused by aggregation or solvent cut-off interference.
Synthesis & Verification Workflow (Claisen-Schmidt)
Before spectral analysis, the compound must be isolated. The following diagram outlines the logical flow from synthesis to spectral validation.
Figure 2: Synthesis and validation workflow for Isoquinoline Chalcones.
UV-Vis Measurement Protocol
Equipment: Double-beam Spectrophotometer (e.g., Shimadzu UV-1800 or similar). Cuvette: Quartz (1 cm path length). Glass absorbs UV <300 nm and must be avoided.
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the isoquinoline ketone derivative.
-
Dissolve in 10 mL of Spectroscopic Grade Methanol (Stock A: ~100 ppm).
-
Why Methanol? It has a low UV cut-off (205 nm) and dissolves polar heterocycles well.
-
-
Dilution Series:
-
Prepare concentrations of
M, M, and M. -
Validation Step: Plot Absorbance vs. Concentration at
. The linear regression ( ) confirms Beer-Lambert Law adherence and ensures no aggregation (dimerization) is occurring.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure solvent. Run "Auto-Zero/Baseline."
-
Replace sample cuvette content with analyte solution.
-
-
Scanning:
-
Range: 200 nm to 600 nm.
-
Speed: Medium (to capture shoulder peaks).
-
Critical Check: If Absorbance > 1.5, dilute further. High absorbance introduces stray light errors.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Definitive source for isoquinoline ring transitions).
-
Roman, G. (2015). "Synthesis and characterization of some novel chalcones." Journal of the Serbian Chemical Society. (Provides specific spectral data for heterocyclic chalcones).
-
Lakshmanan, D., et al. (2024). "Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones." Royal Society Open Science. [Link] (Recent data on quinoline/isoquinoline chalcone spectra and solvatochromism).
-
National Institute of Standards and Technology (NIST). "Isoquinoline UV-Vis Spectrum." NIST Chemistry WebBook. [Link] (Standard reference for the base heterocycle).
Sources
Publish Comparison Guide: SAR of 4-Benzoylisoquinoline Analogs as Tubulin Inhibitors
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4-benzoylisoquinoline analogs and related benzoyl-substituted isoquinoline scaffolds. It is designed for researchers optimizing tubulin-targeting agents.
Executive Summary & Scaffold Significance
The search for potent antimitotic agents has evolved from natural products (Colchicine, Combretastatin A-4) to synthetic analogs that offer improved metabolic stability and solubility. Benzoylisoquinoline analogs represent a strategic structural modification where the unstable cis-olefin bridge of Combretastatin A-4 (CA-4) is replaced by a heterocyclic isoquinoline core linked via a carbonyl (benzoyl) moiety.
This guide focuses on the Structure-Activity Relationship (SAR) of these analogs, specifically analyzing how the positioning of the benzoyl group (C4 vs. N2 vs. C1) and the substitution patterns on the isoquinoline ring govern tubulin binding affinity, cytotoxicity, and physicochemical properties.
Key Mechanistic Insight
These compounds function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site (CBS) at the interface of
Structural Classes & Comparative SAR
To objectively compare performance, we must distinguish between the primary isomeric forms of benzoyl-substituted isoquinolines found in high-impact literature.
Class A: 4-Benzoylisoquinolines (The C4-Regioisomer)
While synthetically accessible via Cerium(IV)-mediated oxidation of benzylaminopropiophenones, the C4-benzoyl derivatives are less common as lead tubulin inhibitors compared to their C1 and N2 counterparts. However, they offer a unique vector for exploring the "deep pocket" of the CBS.
-
SAR Criticality: The C4-position projects the benzoyl group perpendicular to the long axis of the isoquinoline, which can cause steric clash unless the B-ring (benzoyl moiety) is appropriately substituted (e.g., 3,4,5-trimethoxy).
Class B: N-Benzoyl-3,4-dihydroisoquinolinones (The N2-Analog)
This is the most potent class identified in recent medicinal chemistry campaigns (e.g., Journal of Medicinal Chemistry studies). The nitrogen atom at position 2 serves as the attachment point for the benzoyl linker, mimicking the spatial arrangement of the CA-4 B-ring.
Class C: 1-Benzoylisoquinolines (The C1-Regioisomer)
Often derived from the oxidation of 1-benzylisoquinolines (Papaverine analogs), these compounds provide a rigidified linker system.
Comparative Performance Table: Lead Analogs vs. Standards
| Compound ID | Scaffold Type | R1 (Isoquinoline) | R2 (Benzoyl) | Tubulin IC50 (µM) | Cytotoxicity (MCF-7) IC50 (nM) | Selectivity Index (SI) |
| CA-4 | Stilbene (Control) | - | - | 1.2 ± 0.3 | 13 ± 2 | Low (<10) |
| Colchicine | Tropolone (Control) | - | - | 1.8 ± 0.2 | 10 ± 1 | Low |
| Analog 16f | N-Benzoyl DHIQ | 6-OH, 7-OMe | 3,5-di-OMe | 1.5 ± 0.4 | 215 ± 15 | Moderate |
| Analog 17f | N-Benzoyl DHIQ | 6-Sulfamate, 7-OMe | 3,5-di-OMe | 1.9 ± 0.5 | 179 ± 12 | High (>20) |
| Comp 32 | 1-Benzyl DHIQ* | 6,7-di-OMe | 4-NO2 (Benzyl) | >10 | 640 ± 50 | Low |
*Note: 1-Benzyl analogs are included for context; the Benzoyl linker (C=O) generally improves metabolic stability over the methylene bridge.
Detailed SAR Analysis
The Isoquinoline "A-Ring" Mimic
The isoquinoline ring mimics the A-ring of Colchicine.
-
6,7-Dimethoxy Pattern: Essential for high affinity. The oxygen atoms act as hydrogen bond acceptors for Cys241 and Val181 in the
-tubulin subunit. -
6-OH vs. 6-OMe: A free hydroxyl group at C6 (as seen in Analog 16f) often retains potency but can suffer from rapid glucuronidation.
-
6-Sulfamoylation: Converting the 6-OH to a sulfamate (
) (Analog 17f) acts as a prodrug strategy, improving oral bioavailability and acting as a carbonic anhydrase inhibitor, which may synergize with the antimitotic effect.
The Benzoyl "Linker" & "B-Ring"
The carbonyl group of the benzoyl moiety restricts the rotational freedom between the two aromatic systems, locking the molecule in a "twisted" conformation preferred by the CBS.
-
3,4,5-Trimethoxy Substitution: The "Gold Standard." It maximizes hydrophobic interactions with the hydrophobic pocket formed by Leu248 and Ala250 .
-
3,5-Dimethoxy Substitution: Surprisingly, in the N-benzoyl dihydroisoquinoline series, the 3,5-dimethoxy pattern (Analog 16f) often outperforms the 3,4,5-trimethoxy pattern, likely due to better steric accommodation in the restricted pocket of the isoquinoline scaffold.
The C4-Position Constraint
In 4-benzoylisoquinolines, the SAR indicates that bulkier substituents at C1 or C3 can force the benzoyl group out of planarity. This orthogonality is beneficial for disrupting tubulin packing but must be balanced with solubility.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the self-validating mechanism where ligand binding leads to a quantifiable phenotype (G2/M arrest).
Figure 1: Mechanism of Action. The analog binds to free tubulin, preventing microtubule assembly, which triggers the spindle assembly checkpoint and subsequent apoptosis.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating these analogs.
Protocol A: Tubulin Polymerization Assay (In Vitro)
Objective: Determine the IC50 for polymerization inhibition.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Setup: Pre-warm a 96-well plate to 37°C.
-
Incubation: Mix 10 µM tubulin with varying concentrations of the test compound (0.1 – 50 µM) in PEM buffer containing 10% glycerol and 1 mM GTP.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: The IC50 is the concentration required to inhibit the maximum rate of polymerization (
) by 50% compared to the DMSO control.
Protocol B: MTT Cytotoxicity Assay
Objective: Assess antiproliferative potency.[1][2][3][4]
-
Seeding: Seed MCF-7 or A549 cells (3,000 cells/well) in 96-well plates. Incubate for 24 hours.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions. Incubate for 48-72 hours.
-
Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion & Outlook
The 4-benzoylisoquinoline and N-benzoyl-dihydroisoquinoline scaffolds offer a compelling alternative to traditional stilbene-based antimitotics.
-
Advantages: Enhanced chemical stability (no cis-trans isomerization issues) and the ability to introduce polar solubilizing groups (e.g., sulfamates) at the C6/C7 positions.
-
Optimization Path: Future SAR should focus on the C4-position of the isoquinoline ring . Introducing small polar groups (e.g., -NH2, -CN) at C4, combined with a C1-benzoyl linkage, may create "hybrid" inhibitors that exploit the auxiliary pockets of the colchicine site.
References
-
Synthesis and Anti-tubulin and Antiproliferative SAR of Steroidomimetic Dihydroisoquinolinones. Source: National Institutes of Health (PMC) URL:[5][Link] Context: Detailed SAR of N-benzoyl-dihydroisoquinolinones (Compounds 16f, 17f) and their tubulin binding modes.
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Source: National Institutes of Health (PMC) URL:[5][Link] Context: Analysis of 1-phenyl/benzyl substituted isoquinolines and their cytotoxicity profiles.
-
Discovery of new quinolines as potent colchicine binding site inhibitors. Source: National Institutes of Health (PMC) URL:[5][Link] Context: Comparative data for quinoline/isoquinoline scaffolds against Colchicine and CA-4.[6]
Sources
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking [mdpi.com]
- 5. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Chlorobenzoyl)isoquinoline
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Chlorobenzoyl)isoquinoline, a compound that, due to its chlorinated aromatic structure, requires careful management as hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Classification
Before any disposal activities commence, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 4-(4-Chlorobenzoyl)isoquinoline may not be readily available, its constituent parts—a chlorinated benzoyl group and an isoquinoline core—suggest several potential hazards.
-
Toxicity: Isoquinoline and its derivatives can be harmful if swallowed or absorbed through the skin.[1][2][3] The presence of a chlorinated aromatic moiety can also contribute to toxicity and environmental persistence.
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting negative effects on the environment.[4] They should not be released into sewer systems or the environment.[5]
-
Reactivity: While not overtly reactive, the potential for unforeseen reactions with other waste materials necessitates segregated disposal.
Based on these characteristics, 4-(4-Chlorobenzoyl)isoquinoline must be treated as hazardous chemical waste . It would likely fall under the EPA's hazardous waste categories due to toxicity.[6]
Personal Protective Equipment (PPE) and Safety Precautions
All personnel involved in the handling and disposal of 4-(4-Chlorobenzoyl)isoquinoline must wear appropriate PPE to prevent exposure.[7][8]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols.[9] |
| Lab Coat | Standard laboratory coat, preferably flame-retardant if working with flammable solvents. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
Work Area: All handling of 4-(4-Chlorobenzoyl)isoquinoline and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For solid spills, gently sweep the material to avoid creating dust and place it in the waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Labeling: Securely close and label the waste container with "Hazardous Waste," the chemical name, and the date of the spill cleanup.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are mandated by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to prevent dangerous reactions and ensure safe disposal.[6][10][11]
Key Principles:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for 4-(4-Chlorobenzoyl)isoquinoline waste. The container must be compatible with the chemical and in good condition with a secure lid.[6]
-
No Mixing: Do not mix 4-(4-Chlorobenzoyl)isoquinoline waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[12] Mixing wastes is a violation of disposal regulations and can pose a safety hazard.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(4-Chlorobenzoyl)isoquinoline," and an indication of the hazards (e.g., "Toxic").[8]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of a spill reaching the environment.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.[10]
Disposal Procedure
The disposal of 4-(4-Chlorobenzoyl)isoquinoline must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[14] The EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" system for hazardous waste management.[14]
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect all waste containing 4-(4-Chlorobenzoyl)isoquinoline, including pure compound, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts, in the designated and properly labeled hazardous waste container.
-
Container Sealing: Once the container is ready for pickup or has reached its fill line, securely seal the lid.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed hazardous waste vendor.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking system.
-
Hand-off to EHS: Transfer the sealed and labeled container to authorized EHS personnel at the scheduled time.
Disposal Methodology:
Due to its chlorinated nature, the preferred disposal method for 4-(4-Chlorobenzoyl)isoquinoline is high-temperature incineration in a specialized hazardous waste incinerator.[15] This process is designed to break down the compound into less harmful components and includes scrubbers to capture any acidic gases, such as hydrogen chloride, that may be produced. Landfilling is not a suitable option for highly chlorinated organic residues due to their potential to leach into the environment.[15]
Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Chlorobenzoyl)isoquinoline.
Caption: Decision workflow for the safe disposal of 4-(4-Chlorobenzoyl)isoquinoline.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. For a compound like 4-(4-Chlorobenzoyl)isoquinoline, with its inherent hazards as a chlorinated organic molecule, a stringent and well-documented disposal protocol is not merely a suggestion but a requirement. By following the steps outlined in this guide—from thorough hazard assessment and the use of proper PPE to correct segregation, storage, and ultimate disposal through a certified vendor—researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- American Chemical Society. Regulation of Laboratory Waste.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Hooker Chemical Corporation. Process for Disposal of Chlorinated Organic Residues.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- BASF. (2025, March 6). Safety data sheet.
- MLI Environmental. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Fisher Scientific. (2010, November 24). Safety Data Sheet - Isoquinoline.
- (2023, June 19). Safety data sheet.
- RiskAssess. Disposal of chemical wastes.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2018, February 19). Safety Data Sheet - 4-Chlorobenzoyl chloride.
- U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
- Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet - Isoquinoline.
- New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste.
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- CPAchem. (2023, April 10). Safety data sheet - Isoquinoline.
- The University of Chicago. Hazardous Waste Disposal Procedures.
- University of Bristol. Disposal of Chemical Waste.
- TCI Chemicals. (2025, May 13). Safety Data Sheet - 4-Chloroquinoline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fr.cpachem.com [fr.cpachem.com]
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- 5. riskassess.com.au [riskassess.com.au]
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- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
